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  • Product: Methyl 3-amino-4-methylpentanoate hydrochloride
  • CAS: 1219839-34-5

Core Science & Biosynthesis

Foundational

Methyl 3-amino-4-methylpentanoate hydrochloride: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmaceutical Applications

Executive Summary In the rapidly evolving landscape of peptidomimetics and targeted drug discovery, non-canonical amino acids serve as critical structural elements. Methyl 3-amino-4-methylpentanoate hydrochloride (often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptidomimetics and targeted drug discovery, non-canonical amino acids serve as critical structural elements. Methyl 3-amino-4-methylpentanoate hydrochloride (often referred to as methyl homo-beta-valinate hydrochloride) is a highly versatile chiral building block. By introducing a


-amino acid motif with an isopropyl side chain, this compound imparts unique conformational constraints and profound proteolytic stability to pharmaceutical scaffolds.

This whitepaper provides an authoritative, in-depth analysis of Methyl 3-amino-4-methylpentanoate hydrochloride. Designed for synthetic chemists and drug development professionals, it elucidates the compound's core identifiers, physicochemical behavior, a self-validating synthesis protocol, and its downstream applications in the development of neurological therapeutics.

Chemical Identity and Core Identifiers

Accurate stereochemical identification is paramount in drug development, as the spatial orientation of the isopropyl group dictates the binding affinity of the final Active Pharmaceutical Ingredient (API). The compound exists primarily in its enantiopure (R) and (S) forms, alongside racemic mixtures.

Table 1: Core Chemical Identifiers
PropertyValue
IUPAC Name methyl 3-amino-4-methylpentanoate;hydrochloride
Synonyms Methyl homo-beta-valinate HCl; Pentanoic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1)[1]
Molecular Formula C₇H₁₅NO₂ · HCl (or C₇H₁₆ClNO₂)[2]
Molecular Weight 181.66 g/mol [2]
CAS Number (Racemic) 1219839-34-5[1]
CAS Number (R-isomer) 172823-13-1[3]
CAS Number (S-isomer) 679789-35-6[4]
PubChem CID (R-isomer) 53487343[2]
SMILES C(C(C(C)C)N)C(OC)=O.Cl[1]

Causality of the Salt Form: Why is this compound universally supplied and utilized as a hydrochloride salt rather than a free base? Free


-amino esters are inherently unstable; the nucleophilic primary amine is highly susceptible to intramolecular attack on the ester carbonyl, leading to spontaneous cyclization (lactamization) or intermolecular polymerization[1]. Protonation of the amine by hydrochloric acid renders it non-nucleophilic, locking the molecule in a stable state and dramatically extending its shelf-life.

Structural and Physicochemical Properties

Handling non-canonical amino acid salts requires strict adherence to environmental controls. The hydrochloride salt is highly crystalline but exhibits significant hygroscopicity.

Table 2: Physical Properties and Safety Data
ParameterSpecification / Description
Physical Form White to Yellow Solid[3]
Storage Temperature 2–8 °C[3]
Atmosphere Inert atmosphere (Nitrogen/Argon)[3]
Solubility Highly soluble in water and polar protic solvents (e.g., Methanol)[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[4]

Field-Proven Insight: When utilizing this compound in moisture-sensitive coupling reactions, it is highly recommended to dry the salt under high vacuum in the presence of phosphorus pentoxide (P₂O₅) prior to use, as residual trapped moisture from hygroscopic absorption will rapidly quench coupling reagents like HATU or EDC.

Synthesis and Experimental Workflows

The synthesis of Methyl 3-amino-4-methylpentanoate hydrochloride is typically achieved via the Fischer esterification of the corresponding ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acid (homo-beta-valine) using thionyl chloride (SOCl₂) in anhydrous methanol.
Protocol: Anhydrous Thionyl Chloride-Mediated Fischer Esterification

This protocol is designed as a self-validating system. Each step is engineered to control reaction kinetics and prevent the degradation of the amino acid substrate.

Reagents:

  • (R)-3-amino-4-methylpentanoic acid (Substrate)

  • Anhydrous Methanol (Solvent/Reactant)

  • Thionyl Chloride (SOCl₂, Activation Agent)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a dry round-bottom flask with nitrogen to establish a strictly anhydrous environment.

  • Solvent Cooling: Add 10 mL of anhydrous methanol to the flask and cool the system to -20 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add 1.0 mL (7.63 mmol) of thionyl chloride.

    • Causality: The reaction between SOCl₂ and methanol is violently exothermic, generating hydrogen chloride (HCl) gas and sulfur dioxide (SO₂). Sub-zero cooling mitigates the exotherm, preventing solvent boiling and ensuring the HCl remains dissolved to form a potent, anhydrous methanolic HCl reagent[5].

  • Activation: Stir the mixture for 1 hour at -20 °C to ensure the complete generation of the reactive intermediate.

  • Substrate Introduction: Add 1.0 g (3.82 mmol) of (R)-3-amino-4-methylpentanoic acid in a single portion[5].

  • Esterification: Remove the cooling bath and allow the reaction to warm to 25 °C. Stir continuously for 12–16 hours (overnight).

    • Causality: Ambient temperature provides the kinetic energy required to drive the Fischer esterification to completion. Simultaneously, the highly acidic environment ensures the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -amine remains fully protonated, completely suppressing unwanted lactamization.
      
  • Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to strip away unreacted methanol, residual HCl, and SO₂. The target compound, (R)-Methyl 3-amino-4-methylpentanoate hydrochloride, precipitates as a high-purity white/yellow solid[5].

SynthesisWorkflow Step1 Anhydrous Methanol (Solvent) Intermediate Methanolic HCl (In situ Generation) Step1->Intermediate Step2 Thionyl Chloride (SOCl2) Cool to -20°C Step2->Intermediate Dropwise Addition Reaction Fischer Esterification 25°C, 12-16 hrs Intermediate->Reaction Substrate (R)-3-amino-4-methylpentanoic acid (Substrate) Substrate->Reaction Single Portion Product Methyl (R)-3-amino-4-methylpentanoate HCl (Target API Intermediate) Reaction->Product Vacuum Concentration

Caption: Workflow for the thionyl chloride-mediated synthesis of the hydrochloride salt.

Applications in Peptidomimetics and Drug Discovery

The incorporation of


-amino acids into pharmaceutical scaffolds is a proven strategy to enhance the pharmacokinetic profile of a drug. The extra methylene carbon in the backbone of Methyl 3-amino-4-methylpentanoate introduces orthogonal steric bulk, which effectively shields adjacent peptide bonds from enzymatic cleavage by endogenous proteases.
Role in Neurological Therapeutics (VMAT2 Inhibitors)

A prominent application of this specific building block is in the synthesis of inhibitors targeting the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 inhibitors are critical in the management of hyperkinetic movement disorders, such as tardive dyskinesia and Tourette syndrome.

According to patent literature (e.g., US20160289226A1), derivatives of methyl 3-amino-4-methylpentanoate are utilized as advanced intermediates[6]. The ester functionality acts as a transient protecting group, allowing synthetic chemists to selectively perform amide coupling reactions at the free


-amine (post-neutralization) with complex heterocyclic scaffolds (such as dihydrotetrabenazine analogs)[6]. Once the scaffold is constructed, the methyl ester can be hydrolyzed or further functionalized to yield the final Active Pharmaceutical Ingredient (API).

DrugDevelopment BBA Methyl 3-amino-4-methylpentanoate HCl (Chiral Building Block) FreeBase Neutralization (DIPEA/TEA) BBA->FreeBase Coupling Amide Coupling (HATU/EDC) FreeBase->Coupling VMAT2 VMAT2 Inhibitor Prodrug (Therapeutic Agent) Coupling->VMAT2 Scaffold Tetrabenazine Scaffold (Core Structure) Scaffold->Coupling

Caption: Integration of the beta-amino ester into a VMAT2 inhibitor prodrug synthesis pathway.

References

  • Pentanoic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1) - CymitQuimica. 1

  • (R)-Methyl 3-amino-4-methylpentanoate hydrochloride | 172823-13-1 - Sigma-Aldrich. 3

  • (R)-methyl 3-amino-4-methylpentanoate hydrochloride | CID 53487343 - PubChem. 2

  • (S)-Methyl 3-amino-4-methylpentanoate hydrochloride | 679789-35-6 - Sigma-Aldrich. 4

  • H-DL-β-Leu-OH | beta-Leucine | Carboxylic Acids - Ambeed. 5

  • US20160289226A1 - Compounds, compositions and methods relating thereto - Google Patents. 6

Sources

Exploratory

Solubility profile of Methyl 3-amino-4-methylpentanoate hydrochloride in organic solvents

Solubility Profile and Crystallization Thermodynamics of Methyl 3-amino-4-methylpentanoate Hydrochloride Executive Summary Methyl 3-amino-4-methylpentanoate hydrochloride (CAS: 172823-13-1 for R-isomer) is a critical chi...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile and Crystallization Thermodynamics of Methyl 3-amino-4-methylpentanoate Hydrochloride

Executive Summary

Methyl 3-amino-4-methylpentanoate hydrochloride (CAS: 172823-13-1 for R-isomer) is a critical chiral


-amino acid intermediate, structurally serving as a 

-homoleucine derivative. It is widely utilized in the synthesis of peptidomimetics,

-peptides, and specific pharmaceutical active ingredients (APIs) requiring proteolytic resistance.[1]

This guide provides an in-depth analysis of its solubility profile in organic solvents. While specific thermodynamic data for this intermediate is often proprietary, this document synthesizes physicochemical principles with data from structural analogs (e.g., L-Leucine methyl ester hydrochloride) to establish a robust solubility landscape. It further details the thermodynamic modeling frameworks and experimental protocols necessary for process optimization, specifically focusing on purification via recrystallization.

Physicochemical Characterization

Understanding the solubility of this compound requires analyzing its structural components. As an amino acid ester hydrochloride, it possesses a "Janus-faced" nature: a lipophilic isobutyl tail and a highly polar, ionic ammonium-chloride head group.[1]

PropertyDescriptionImpact on Solubility
Chemical Structure Methyl ester of 3-amino-4-methylpentanoic acidLipophilic alkyl chain promotes solubility in alcohols; Ester group allows moderate polar interaction.
Salt Form Hydrochloride (HCl)Dominant Factor: Drastically reduces solubility in non-polar solvents (Hexane, Toluene) and ethers compared to the free base.[1] Increases hygroscopicity.
Melting Point ~150–153 °C (Decomp.)*High lattice energy typical of ionic salts; requires polar protic solvents to overcome lattice enthalpy.
Hygroscopicity HighTendency to absorb atmospheric moisture; solubility measurements must be conducted in anhydrous conditions.

*Value based on close analog L-Leucine methyl ester HCl.

Solubility Profile in Organic Solvents

The solubility behavior of Methyl 3-amino-4-methylpentanoate hydrochloride is governed by the "Like Dissolves Like" principle, modified by the ionic lattice energy of the hydrochloride salt.

Solvent Classification Table

The following profile categorizes solvents based on their interaction with the ionic ammonium head group and the lipophilic tail.

Solvent ClassSpecific SolventsSolubility StatusMechanistic Insight
Polar Protic Water, MethanolHigh Strong hydrogen bonding and high dielectric constant dissociate the ionic pair. Methanol is the primary solvent for dissolution.
Lower Alcohols Ethanol, IsopropanolModerate / High (T-dependent) Solubility decreases as carbon chain length increases.[1] Ideal for cooling crystallization (high solubility at boiling, lower at ambient).
Polar Aprotic DMSO, DMFHigh High dipole moment solvates the cation effectively.[1] Often used for reaction, rarely for purification due to high boiling points.
Polar Aprotic (Volatile) Acetone, AcetonitrileLow to Moderate Limited ability to solvate the chloride anion compared to alcohols.[1] Often acts as a co-solvent.
Esters Ethyl Acetate, Isopropyl AcetateVery Low / Insoluble The HCl salt is generally insoluble.[1] Used to wash away non-polar impurities or as an anti-solvent.
Ethers & Hydrocarbons Diethyl Ether, MTBE, Hexanes, TolueneInsoluble Low dielectric constants cannot overcome the crystal lattice energy.[1] These are the standard anti-solvents .
The "Methanol-Ether" System

A critical insight for researchers is the Methanol-Ether or Ethanol-Heptane relationship.

  • Dissolution: The compound dissolves readily in Methanol.

  • Precipitation: Addition of Diethyl Ether or MTBE drastically reduces the dielectric constant of the mixture, forcing the salt to crystallize.[1] This is the standard purification method for amino acid ester salts.

Thermodynamic Modeling Framework

For process scale-up, "soluble" or "insoluble" is insufficient. You must quantify the solubility limit (


) as a function of temperature (

). The Modified Apelblat Equation is the industry standard for modeling this behavior.
The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility with temperature, accounting for the non-ideal behavior of the solution.[1]



  • 
     : Mole fraction solubility of the solute.[2]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from experimental data.
    
    • 
       & 
      
      
      
      : Related to the enthalpy of solution and activity coefficients.
    • 
       : Accounts for the temperature dependence of the enthalpy of fusion.
      

Application: By measuring solubility at just 4-5 temperature points (e.g., 278K, 288K, 298K, 308K), you can regress these parameters to predict solubility at any temperature, crucial for designing cooling crystallization curves.

Experimental Protocol: Solubility Determination

Since specific batch-to-batch variations (polymorphs) affect solubility, you must generate your own curve. Do not rely solely on literature values for critical process steps.

Workflow Diagram

SolubilityProtocol cluster_conditions Critical Controls Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask, Constant T) 24-48 Hours Start->Equilibration Sampling Sampling (Syringe Filter 0.45 µm) Equilibration->Sampling Isothermal Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis Quantification (HPLC / Gravimetric) Dilution->Analysis Calculation Calculate Mole Fraction (x1) Analysis->Calculation Modeling Regress Apelblat Parameters Calculation->Modeling TempControl Temp Control ± 0.1°C Anhydrous Anhydrous Solvents

Caption: Standardized workflow for thermodynamic solubility determination via the Shake-Flask method.

Step-by-Step Methodology
  • Preparation: Add excess Methyl 3-amino-4-methylpentanoate HCl to a jacketed glass vessel containing the solvent (e.g., Ethanol).

  • Equilibration: Stir at a fixed temperature (e.g., 25°C) for 24–48 hours. Ensure solid phase remains present.

  • Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue (simple, but prone to error if solvent inclusion occurs).

    • HPLC (Preferred): Dilute with water/acetonitrile and analyze against a standard curve.

  • Calculation: Convert mass concentration (

    
    ) to mole fraction (
    
    
    
    ) using the solvent's density and molecular weight.

Process Application: Purification Strategy

The primary utility of the solubility profile is designing a purification step to remove impurities (unreacted amino acid, free base, or side products).

Recommended Crystallization System: Solvent/Anti-Solvent
  • Primary Solvent: Methanol or Ethanol (High solubility).[1]

  • Anti-Solvent: MTBE (Methyl tert-butyl ether) or Diethyl Ether.

Protocol:

  • Dissolution: Dissolve the crude HCl salt in the minimum volume of warm Methanol (40–50°C).

  • Filtration: Filter while hot to remove mechanical impurities (insolubles).[1]

  • Precipitation:

    • Option A (Flash): Pour the methanol solution into a large volume of cold MTBE under vigorous stirring.

    • Option B (Growth): Slowly add MTBE to the methanol solution until turbidity persists, then cool slowly to 0°C.[1]

  • Isolation: Filter the white crystalline solid and wash with pure MTBE. Dry under vacuum.

Why MTBE over Ether? MTBE has a higher boiling point and lower flammability than Diethyl Ether, making it safer for scale-up.

References

  • Organic Syntheses. (1968). L-Leucine methyl ester hydrochloride Recrystallization Protocol. Org. Synth. 1968, 48, 102. Retrieved from [Link][1]

  • Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

Sources

Foundational

Applications of Methyl 3-amino-4-methylpentanoate HCl in beta-peptide research

Technical Guide: Leveraging Methyl 3-Amino-4-Methylpentanoate HCl in -Peptide Foldamer Engineering Executive Summary Methyl 3-amino-4-methylpentanoate HCl (CAS: 5699-54-7, ester derivative) serves as a critical building...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Leveraging Methyl 3-Amino-4-Methylpentanoate HCl in -Peptide Foldamer Engineering

Executive Summary

Methyl 3-amino-4-methylpentanoate HCl (CAS: 5699-54-7, ester derivative) serves as a critical building block in the synthesis of


-peptides, specifically as the methyl ester precursor of 

-homovaline (

-hVal)
. Unlike natural

-amino acids, this

-amino acid derivative introduces an additional methylene group (

) into the peptide backbone, conferring unique structural properties and exceptional resistance to proteolytic degradation.

This guide details the technical application of this reagent in designing 14-helical foldamers . It addresses the specific steric influence of the isopropyl side chain, provides optimized coupling protocols to mitigate steric hindrance, and outlines strategies for incorporating this residue into bioactive peptidomimetics.

Part 1: Chemical Profile & Structural Significance[1]

Structural Identity

The compound is the hydrochloride salt of the methyl ester of 3-amino-4-methylpentanoic acid . In the context of de novo peptide design, it is classified as


-homovaline  because the side chain at the 

-position is an isopropyl group, homologous to the side chain of

-Valine.
  • IUPAC Name: Methyl 3-amino-4-methylpentanoate hydrochloride

  • Common Designation:

    
    -hVal-OMe·HCl
    
  • Backbone Topology:

    
    -substitution (side chain on C3).
    
The Steric Advantage in Foldamers

In


-peptide foldamer design, the stability of secondary structures is dictated by the substitution pattern.[1]
  • 14-Helix Promotion: Monosubstituted

    
    -amino acids generally favor the formation of a 14-helix  (defined by 14-membered ring hydrogen bonds between 
    
    
    
    and
    
    
    ).
  • Branching Effect: The isopropyl side chain of

    
    -hVal is 
    
    
    
    -branched relative to the backbone. Research indicates that branching at the
    
    
    -position (analogous to
    
    
    -Valine's
    
    
    -branching) significantly stabilizes the 14-helix by restricting the conformational entropy of the unfolded state. This makes Methyl 3-amino-4-methylpentanoate a superior choice for nucleating helicity compared to linear side chains like
    
    
    -homoalanine.

Part 2: Synthesis Strategy & Protocols

Handling the HCl Salt

The hydrochloride salt form ensures the stability of the amine during storage. However, it requires careful in situ neutralization during coupling to prevent the formation of unreactive species or premature hydrolysis.

Coupling Reagent Selection

Due to the steric bulk of the isopropyl group adjacent to the amine, standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion.

  • Recommended System: HATU / HOAt with DIEA (Diisopropylethylamine).

  • Mechanism: The 7-azabenzotriazole moiety of HATU provides a catalytic effect that accelerates coupling to sterically hindered amines, crucial for

    
    -hVal.
    
Experimental Protocol: Solution-Phase Coupling

This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Phe-OH) to Methyl 3-amino-4-methylpentanoate HCl.

Materials:

  • N-Protected Amino Acid (1.0 eq)[2]

  • Methyl 3-amino-4-methylpentanoate HCl (1.1 eq)

  • HATU (1.1 eq)

  • DIEA (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask under nitrogen, dissolve the N-protected amino acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).

  • Base Addition 1: Add DIEA (1.0 mmol) to initiate activation. Stir for 5 minutes at

    
    . The solution should turn yellow.[2]
    
  • Amine Preparation: In a separate vial, dissolve Methyl 3-amino-4-methylpentanoate HCl (1.1 mmol) in minimal DMF (1 mL) and add DIEA (2.0 mmol) to neutralize the salt. Critical: Ensure the amine is fully dissolved and neutralized before addition.

  • Coupling: Add the neutralized amine solution to the activated acid mixture dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the activated ester.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with

    
     (to remove unreacted amine/DIEA), saturated 
    
    
    
    (to remove unreacted acid/HATU byproducts), and brine. Dry over
    
    
    and concentrate.
Hydrolysis for Chain Elongation

To extend the peptide chain at the C-terminus, the methyl ester must be hydrolyzed without racemizing the


-center.
  • Reagent:

    
     (3-5 eq) in 
    
    
    
    (3:1:1).
  • Conditions: Stir at

    
     to RT. Methyl esters on 
    
    
    
    -peptides are generally more stable than
    
    
    -esters; reaction times may range from 2 to 12 hours.

Part 3: Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the critical decision points in utilizing this building block for solution-phase synthesis.

SynthesisWorkflow Start Methyl 3-amino-4-methylpentanoate HCl Neutralize Neutralization (DIEA, DMF) Start->Neutralize Coupling Coupling Reaction (Steric Hindrance Mgmt) Neutralize->Coupling Free Amine Activate Activate N-Protected AA (HATU/HOAt) Activate->Coupling Active Ester Product Dipeptide Methyl Ester Coupling->Product Decision Next Step? Product->Decision Hydrolysis Saponification (LiOH/THF/H2O) Decision->Hydrolysis Extend Chain Final Final C-capped Peptide Decision->Final End Synthesis Elongation Ready for C-term Extension Hydrolysis->Elongation

Caption: Workflow for incorporating


-hVal-OMe·HCl into peptide backbones, highlighting the divergence between chain extension and termination.
14-Helix Stabilization Mechanism

This diagram details how the specific structure of


-hVal contributes to foldamer stability.

HelixStability Molecule β3-Homovaline Residue SideChain Isopropyl Side Chain (β-Branching) Molecule->SideChain Backbone Extended Backbone (-CH2- Insertion) Molecule->Backbone Entropy Restricted Conformational Entropy (Unfolded State) SideChain->Entropy Steric Constraint HBond H-Bond Network (C=O[i] to NH[i+2]) Backbone->HBond Allows 14-atom ring Helix Stable 14-Helix Formation Entropy->Helix Favors Folding HBond->Helix Stabilizes Structure BioActivity Proteolytic Stability & Target Binding Helix->BioActivity

Caption: Mechanistic pathway showing how


-branching in 

-hVal promotes 14-helix formation and biological stability.[3][4]

Part 4: Biological Applications & Data Summary

Proteolytic Stability

The primary advantage of incorporating Methyl 3-amino-4-methylpentanoate into peptide drugs is the evasion of peptidases. The


-backbone alters the scissile bond geometry, rendering it unrecognizable to enzymes like trypsin, chymotrypsin, and pepsin.

Table 1: Comparative Stability of


 vs. 

Peptides
Feature

-Peptide (L-Val)

-Peptide (

-hVal)
Mechanism of Difference
Half-life (Serum) Minutes to Hours> 24 HoursUnnatural backbone spacing prevents protease active site alignment.
Secondary Structure

-Helix /

-Sheet
14-Helix (Solution)

-residues fold into helices without tertiary packing stabilization.
Side Chain Topology

spacing

spacing (14-helix)
14-helix aligns side chains on specific faces, ideal for amphipathic design.
Drug Delivery Vectors

-Peptides rich in hydrophobic residues like 

-hVal can be designed to mimic Cell-Penetrating Peptides (CPPs) . The 14-helical structure aligns hydrophobic side chains (isopropyl) along one face of the helix, facilitating membrane interaction and entry.

References

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From structure to function. Chemical Reviews, 101(10), 3219-3232. Link
    
  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. Link
    
  • Appella, D. H., et al. (1999).

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers. Journal of the American Chemical Society, 118(51), 13071-13072. Link
  • Raguse, T. L., Lai, J. R., & Gellman, S. H. (2003). Environment-Independent 14-Helix Stability in Short

    
    -Peptides Containing Side Chain Ion Pairs. Journal of the American Chemical Society, 125(18), 5592-5593. Link
    
  • Steer, D. L., et al. (2002). Solution Phase Synthesis of

    
    -Peptides. Current Medicinal Chemistry, 9(8), 811-822. Link
    

Sources

Exploratory

Advanced Technical Guide & Safety Data Sheet: Methyl 3-amino-4-methylpentanoate hydrochloride

Executive Summary & Structural Significance Methyl 3-amino-4-methylpentanoate hydrochloride (often referred to as homo- -valine methyl ester hydrochloride) is a highly specialized chiral building block utilized in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Methyl 3-amino-4-methylpentanoate hydrochloride (often referred to as homo-


-valine methyl ester hydrochloride) is a highly specialized chiral building block utilized in modern peptidomimetic drug design. As a 

-amino acid derivative, its incorporation into peptide backbones introduces critical conformational rigidity and significantly enhances resistance to proteolytic degradation.

The compound is intentionally supplied as a hydrochloride salt rather than a free base. Causality: Free


-amino esters are notoriously prone to spontaneous intramolecular lactamization and intermolecular oligomerization. The protonation of the primary amine by hydrochloric acid neutralizes its nucleophilicity, ensuring long-term shelf stability and reliable, predictable reactivity during complex solid-phase or solution-phase syntheses.

Physicochemical Profiling

To facilitate precise stoichiometric calculations and analytical tracking during drug development, the quantitative physicochemical properties of Methyl 3-amino-4-methylpentanoate hydrochloride are summarized in the table below.

PropertyValue / Description
Chemical Name Methyl 3-amino-4-methylpentanoate hydrochloride
CAS Number (R-isomer) 172823-13-1
CAS Number (S-isomer) 679789-35-6
CAS Number (Racemic) 1219839-34-5
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Topological Polar Surface Area (TPSA) 52.32 Ų
LogP 0.95
Physical Form White to Off-White Solid

Quantitative data synthesized from [3] and [2].

Core Safety Data & Hazard Mitigation (SDS)

Handling this compound requires strict adherence to safety protocols due to its localized irritant properties.

Hazard Identification

According to 1 [1], the compound presents the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Engineering Controls & Personal Protective Equipment (PPE)
  • Containment: Handle exclusively within a certified chemical fume hood to mitigate inhalation risks associated with the H335 respiratory hazard.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), chemical safety goggles, and a standard flame-resistant laboratory coat are mandatory.

  • Spill Response: Sweep up solid spills mechanically while avoiding dust generation. Wash the contaminated area with a 5% sodium bicarbonate solution to safely neutralize residual hydrochloride salts.

Storage & Stability Parameters
  • Temperature: Store strictly at 2-8°C . Causality: Elevated ambient temperatures can drive the premature loss of HCl, leading to free-base formation and subsequent degradation of the ester.

  • Atmosphere: Keep under an inert atmosphere (Nitrogen or Argon). Causality: The hydrochloride salt is highly hygroscopic; exposure to ambient moisture will lead to caking and promote slow, unwanted hydrolysis of the methyl ester functionality.

Experimental Workflows & Handling Protocols

Protocol 1: Safe Handling and Free-Basing (Neutralization)

Before the amine can participate in coupling reactions, the hydrochloride salt must be neutralized to expose the active nucleophile.

  • Preparation: Purge a dry, round-bottom flask with Argon. Weigh 1.0 eq (e.g., 181.6 mg, 1.0 mmol) of Methyl 3-amino-4-methylpentanoate hydrochloride and transfer it to the flask.

  • Solvation: Dissolve the solid in 5.0 mL of anhydrous Dichloromethane (DCM). Cool the mixture to 0°C using an ice bath to control the exothermic neutralization.

  • Neutralization: Dropwise, add 1.2 eq (209

    
    L) of N,N-Diisopropylethylamine (DIEA).
    
    • Expert Insight: DIEA is strictly preferred over Triethylamine (TEA) for this step. DIEA's significant steric bulk prevents it from acting as a competing nucleophile, thereby protecting the labile methyl ester from unwanted transamidation.

  • Validation: Spot the reaction mixture on a TLC plate and expose it to a Ninhydrin stain. The immediate appearance of a deep purple spot confirms the successful generation of the primary free amine.

Protocol 2: N-Derivatization (Peptide Coupling)

To incorporate the


-amino acid into a growing peptide chain via its N-terminus:
  • Activation: In a separate flask, dissolve 1.1 eq of the desired Fmoc-protected amino acid and 1.1 eq of HATU in anhydrous DMF. Stir for 5 minutes at room temperature to form the highly reactive OAt ester.

  • Coupling: Transfer the activated ester solution directly into the 0°C free-based amine solution generated in Protocol 1.

  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 2 hours.

  • Self-Validating Check: Perform an LC-MS analysis of the crude mixture. The complete disappearance of the free amine mass (

    
     146.2 
    
    
    
    ) and the emergence of the target product mass confirms a successful coupling cycle.
Protocol 3: C-Derivatization (Ester Hydrolysis)

If the synthetic route requires coupling at the C-terminus, the methyl ester must first be saponified to yield the free carboxylic acid.

  • Solvent System: Dissolve the starting material in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Hydrolysis: Add 2.0 eq of Lithium Hydroxide (LiOH) monohydrate at 0°C to prevent epimerization of the chiral center.

  • Monitoring: Stir for 4 hours. Validation: Monitor by TLC (EtOAc/Hexane). The highly polar free acid will remain fixed at the baseline, clearly distinguishing it from the migrating methyl ester starting material.

  • Workup: Carefully acidify the mixture to pH 3 using 1M HCl to protonate and precipitate the free

    
    -amino acid, followed by lyophilization to yield a dry powder.
    

Mechanistic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways depending on whether the N-terminus or C-terminus is targeted for derivatization.

Workflow Start Methyl 3-amino-4-methylpentanoate HCl (Starting Material) Neutralization Neutralization (DIEA / DCM, 0°C) Start->Neutralization Base Addition Branch Synthetic Pathway Decision Neutralization->Branch Free Base Formed Coupling Amine Coupling (Fmoc-AA-OH, HATU) Branch->Coupling N-Derivatization Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Branch->Hydrolysis C-Derivatization Purification1 RP-HPLC Purification Coupling->Purification1 Purification2 RP-HPLC Purification Hydrolysis->Purification2 Product1 N-Acylated β-Amino Ester Purification1->Product1 Product2 Free β-Amino Acid Purification2->Product2

Synthetic integration workflow for Methyl 3-amino-4-methylpentanoate hydrochloride.

References

  • MilliporeSigma. "(R)-Methyl 3-amino-4-methylpentanoate hydrochloride | 172823-13-1." Sigma-Aldrich.
  • CymitQuimica. "CAS 1219839-34-5: Pentanoic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1).
  • National Center for Biotechnology Information. "(R)-methyl 3-amino-4-methylpentanoate hydrochloride | C7H16ClNO2.

Sources

Foundational

Methyl 3-amino-4-methylpentanoate Hydrochloride: Molecular Profiling and Synthetic Utility in Peptidomimetics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery, the incorporation of -amino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the incorporation of


-amino acids into peptide sequences is a highly effective strategy for increasing proteolytic stability and inducing specific secondary structures (such as 

-peptides and foldamers). Methyl 3-amino-4-methylpentanoate hydrochloride (also known as Methyl homo-

-valinate HCl) is a critical chiral building block used in the synthesis of these advanced peptidomimetics.

As a Senior Application Scientist, I have observed that the successful integration of this compound into high-throughput synthetic workflows relies heavily on understanding its physicochemical properties, specifically its molecular weight, formula, and the causality behind its salt-form presentation. This whitepaper provides an in-depth technical analysis of Methyl 3-amino-4-methylpentanoate HCl, detailing its molecular profile, the rationale behind its structural design, and field-proven, self-validating protocols for its analytical characterization and synthetic application.

Physicochemical Profiling

Understanding the exact molecular formula and weight of your starting materials is the foundation of stoichiometric precision in synthetic chemistry. Methyl 3-amino-4-methylpentanoate hydrochloride exists as a 1:1 salt of the free base amine and hydrochloric acid[1].

The parent free base has the formula C₇H₁₅NO₂ (Molecular Weight: 145.20 g/mol ). However, the commercially and synthetically relevant form is the hydrochloride salt, which adds the mass of HCl (36.46 g/mol ) to the complex[2].

Quantitative Data Summary
PropertySpecification
Chemical Name Methyl 3-amino-4-methylpentanoate hydrochloride
Synonyms Methyl homo-

-valinate HCl; Pentanoic acid, 3-amino-4-methyl-, methyl ester, hydrochloride
Molecular Formula C₇H₁₆ClNO₂ (or C₇H₁₅NO₂ · HCl)
Molecular Weight 181.66 g/mol
Exact Mass 181.087 Da
CAS Number (R-enantiomer) 172823-13-1
CAS Number (S-enantiomer) 679789-35-6
CAS Number (Racemic) 1219839-34-5

Data supported by[2] and [1].

Causality in Chemical Design: Why the HCl Salt and Methyl Ester?

In chemical development, functional group modifications are never arbitrary. The specific presentation of this compound as a hydrochloride salt and a methyl ester serves distinct mechanistic purposes:

  • The Hydrochloride Salt (Stability & Handling): Free base

    
    -amino esters are notoriously unstable. The proximity of the nucleophilic primary amine to the electrophilic ester carbonyl makes the molecule prone to intermolecular self-condensation (forming oligomers) or intramolecular cyclization (forming 
    
    
    
    -lactams). By protonating the amine to form the HCl salt, the nitrogen atom is rendered non-nucleophilic[1]. This causality ensures that the compound remains a stable, free-flowing powder with an extended shelf-life, preventing premature degradation before it is intentionally activated in a coupling reaction.
  • The Methyl Ester (Orthogonal Protection): In peptide synthesis, directional coupling is paramount. The methyl ester acts as a robust protecting group for the C-terminus. It prevents the carboxylic acid from participating in unwanted side reactions while the N-terminus (once liberated from its salt form) is coupled to the next amino acid. Furthermore, the methyl ester increases the overall lipophilicity of the resulting peptidomimetic, which is a critical parameter for enhancing cell membrane permeability in drug candidates.

Analytical Characterization & Validation Protocol

Before utilizing Methyl 3-amino-4-methylpentanoate HCl in a synthetic pipeline, its identity and purity must be validated. The following is a self-validating protocol utilizing LC-MS and NMR.

Step-by-Step Methodology: Identity Verification
  • Step 1: Sample Preparation. Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: The acidic modifier ensures consistent ionization of the amine in the mass spectrometer.

  • Step 2: LC-MS Analysis. Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Step 3: Mass Detection (Self-Validation Check). Monitor the eluent in Positive Electrospray Ionization (ESI+) mode. You must observe the pseudo-molecular ion [M+H]⁺ at m/z 146.1 [3]. Note: The mass spectrometer detects the liberated free base (145.1 Da + 1.0 Da for the proton); the chloride counterion is not detected in positive mode.

  • Step 4: NMR Confirmation. Dissolve 10 mg of the compound in 0.6 mL of DMSO-

    
    . Acquire a ¹H NMR spectrum at 400 MHz. Self-Validation Check: Look for a distinct singlet at ~3.6 ppm integrating to 3 protons (the methyl ester) and two doublets at ~0.9 ppm integrating to 6 protons (the isopropyl methyl groups of the valine side chain).
    

AnalyticalWorkflow A Methyl 3-amino-4-methylpentanoate HCl B LC-MS (ESI+) A->B Mass Det. C 1H & 13C NMR A->C Structure D Chiral HPLC A->D Chirality E m/z = 146.1 [M+H]+ B->E F Structural Confirmation C->F G Enantiomeric Excess (ee) D->G H Validated API Building Block E->H F->H G->H

Caption: Analytical workflow for the structural validation of Methyl 3-amino-4-methylpentanoate HCl.

Synthetic Utility and Workflow

The primary application of this compound is serving as a nucleophile in amide bond formation. Because it is supplied as an HCl salt, an in situ neutralization step is mandatory before coupling can occur.

Step-by-Step Methodology: Amide Bond Formation (Coupling)
  • Step 1: Salt Neutralization. Suspend 1.0 equivalent (e.g., 181.66 mg, 1.0 mmol) of Methyl 3-amino-4-methylpentanoate HCl in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The excess tertiary amine base strips the HCl from the

    
    -amino ester, liberating the nucleophilic free base. DIPEA is preferred over Triethylamine (TEA) due to its steric bulk, which minimizes unwanted side reactions.
    
  • Step 2: Carboxylic Acid Activation. In a separate dry vial, dissolve 1.1 equivalents of your target N-protected amino acid (e.g., Fmoc-Ala-OH) in 3 mL of DMF. Add 1.1 equivalents of HATU. Stir for 5 minutes. Causality: HATU converts the stable carboxylic acid into a highly reactive OAt ester, priming it for nucleophilic attack.

  • Step 3: Coupling Reaction. Transfer the activated acid solution into the vial containing the liberated

    
    -amino ester. Stir the mixture at room temperature for 2 to 4 hours under an inert nitrogen atmosphere.
    
  • Step 4: Reaction Quench & Workup (Self-Validation Check). Monitor the reaction completion via TLC or LC-MS. Once the free base peak (m/z 146.1) is consumed, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the product with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the protected dipeptide analog.

SyntheticWorkflow Step1 Salt Neutralization (DIPEA/TEA) Step2 Free Base Amine Step1->Step2 Step4 Amide Bond Formation Step2->Step4 Nucleophilic Attack Step3 Carboxylic Acid Activation (HATU/EDC) Step3->Step4 Step5 Peptidomimetic Product Step4->Step5

Caption: Synthetic workflow for amide bond formation using Methyl 3-amino-4-methylpentanoate HCl.

References

  • National Center for Biotechnology Information (PubChem). "(R)-methyl 3-amino-4-methylpentanoate hydrochloride; CID 53487343". Accessed March 2026. URL:[Link]

  • Luxembourg Centre for Systems Biomedicine (PubChemLite). "679789-35-6 (C7H15NO2) - (S)-enantiomer". Accessed March 2026. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Peptide Coupling Using Methyl 3-amino-4-methylpentanoate HCl

For Researchers, Scientists, and Drug Development Professionals Introduction Peptide synthesis is a fundamental process in drug discovery and biochemical research, enabling the creation of novel therapeutic agents and re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide synthesis is a fundamental process in drug discovery and biochemical research, enabling the creation of novel therapeutic agents and research tools.[1][2][3] The formation of the amide bond between two amino acids, known as peptide coupling, is the central reaction in this process.[1][4] The success of peptide synthesis hinges on the efficiency and fidelity of this coupling step, which requires the activation of a carboxylic acid of one amino acid to react with the amine of another.[4][5] This guide provides a detailed examination of peptide coupling conditions specifically for Methyl 3-amino-4-methylpentanoate hydrochloride, a non-natural β-amino acid ester that presents unique steric challenges.

Methyl 3-amino-4-methylpentanoate HCl is a valuable building block for synthesizing peptidomimetics and other modified peptides. Its β-amino acid structure can impart unique conformational constraints and increased resistance to enzymatic degradation compared to natural α-peptides.[6] However, the steric bulk of the isobutyl group adjacent to the amine can hinder the coupling reaction, necessitating carefully optimized conditions to achieve high yields and purity.[7][8]

This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the mechanistic principles, reagent selection, and detailed protocols for successfully incorporating this sterically hindered amino acid into peptide chains.

Mechanistic Principles of Peptide Coupling

The formation of a peptide bond is a condensation reaction that requires the activation of the C-terminal carboxylic acid of an N-protected amino acid.[4][5] This activation is typically achieved using a coupling reagent, which converts the carboxylic acid into a more reactive species susceptible to nucleophilic attack by the N-terminal amine of another amino acid or peptide.[1]

The general mechanism involves two key steps:

  • Activation of the Carboxyl Group: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a symmetrical anhydride.[4][9]

  • Nucleophilic Attack by the Amine: The free amine of the second amino acid attacks the activated carboxyl group, forming a tetrahedral intermediate that collapses to form the stable amide bond and release the activating group.[1]

A critical challenge in peptide coupling is the prevention of racemization, the loss of stereochemical integrity at the chiral α-carbon of the activated amino acid.[10] This can occur through the formation of an oxazolone intermediate.[10] Modern coupling reagents and the use of additives are designed to minimize this side reaction.[4][10]

Selecting the Appropriate Coupling Reagent

The choice of coupling reagent is paramount for achieving high efficiency, especially when dealing with sterically hindered amino acids like Methyl 3-amino-4-methylpentanoate HCl.[5][7] Coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[5]

Carbodiimides

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents.[4][11][12] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][12][13]

  • Mechanism: The initial O-acylisourea intermediate can either react directly with the amine or with another molecule of the carboxylic acid to form a symmetrical anhydride, which then reacts with the amine.[9]

  • Advantages: Carbodiimides are cost-effective and widely used.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, which simplifies the workup procedure as the urea byproduct can be removed by aqueous extraction.[9][13]

  • Limitations: A significant side reaction is the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea, which can lower the yield.[9][14] To suppress this and minimize racemization, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][9][15] For sterically demanding couplings, carbodiimides alone are often insufficient.[7]

Phosphonium and Aminium/Uronium Salts

These reagents, often referred to as "onium" salts, are generally more powerful and efficient than carbodiimides, particularly for difficult couplings.[4][7]

  • Examples:

    • Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP).[11]

    • Aminium/Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[11][16][17]

  • Mechanism: These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form highly reactive O-acylisourea or active ester intermediates. HATU, for instance, forms a highly reactive OAt-active ester.[17]

  • Advantages: They offer rapid reaction kinetics, high coupling efficiencies, and are effective at suppressing racemization, especially when based on HOAt.[16][17] They are particularly well-suited for coupling sterically hindered amino acids.[7]

  • Limitations: These reagents are more expensive than carbodiimides.[1]

Experimental Protocols

Protocol 1: General Procedure for Neutralization of Methyl 3-amino-4-methylpentanoate HCl

Since Methyl 3-amino-4-methylpentanoate is supplied as a hydrochloride salt, the free amine must be liberated before the coupling reaction. This is typically achieved by adding a non-nucleophilic base.

Materials:

  • Methyl 3-amino-4-methylpentanoate HCl

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

  • Dissolve Methyl 3-amino-4-methylpentanoate HCl (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the non-nucleophilic base (1.0-1.1 equivalents) dropwise with stirring.

  • Stir the mixture at 0 °C for 15-30 minutes. The resulting solution containing the free amine is used directly in the coupling reaction.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Non-nucleophilic Base: A non-nucleophilic base like DIPEA or TEA is used to avoid competing reactions with the activated carboxylic acid.

  • Stoichiometry of Base: A slight excess of the base is sometimes used to ensure complete neutralization, but a large excess should be avoided as it can promote racemization.[4]

Protocol 2: Peptide Coupling using HATU

HATU is a highly recommended coupling reagent for sterically hindered amino acids due to its high reactivity and ability to suppress racemization.[7][16][17]

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Alanine)

  • Methyl 3-amino-4-methylpentanoate HCl

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a separate reaction vessel, dissolve the N-protected amino acid (1.0 equivalent) and HATU (0.95-1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Prepare the free amine of Methyl 3-amino-4-methylpentanoate as described in Protocol 1.

  • Slowly add the pre-activated N-protected amino acid solution to the solution of the free amine at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica gel.

Data Presentation: Reagent Stoichiometry for HATU Coupling

ReagentEquivalents
N-protected Amino Acid1.0
Methyl 3-amino-4-methylpentanoate HCl1.0
HATU0.95 - 1.0
DIPEA (for pre-activation)2.0
DIPEA (for neutralization)1.0 - 1.1

Visualization: HATU Coupling Workflow

HATU_Coupling_Workflow cluster_preactivation Pre-activation cluster_neutralization Neutralization N-protected AA N-protected AA Active Ester Active Ester N-protected AA->Active Ester HATU, DIPEA HATU HATU HATU->Active Ester DIPEA_pre DIPEA DIPEA_pre->Active Ester Dipeptide Dipeptide Active Ester->Dipeptide Coupling Amine HCl Methyl 3-amino-4- methylpentanoate HCl Free Amine Free Amine Amine HCl->Free Amine DIPEA DIPEA_neut DIPEA DIPEA_neut->Free Amine Free Amine->Dipeptide

Caption: Workflow for HATU-mediated peptide coupling.

Protocol 3: Peptide Coupling using DIC/OxymaPure®

The combination of DIC with OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a safer and highly efficient alternative to HOBt-based reagents.[4]

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Alanine)

  • Methyl 3-amino-4-methylpentanoate HCl

  • DIC

  • OxymaPure®

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a reaction vessel, dissolve the N-protected amino acid (1.0 equivalent), OxymaPure® (1.0 equivalent), and Methyl 3-amino-4-methylpentanoate HCl (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.

  • Cool the mixture to 0 °C and add DIC (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica gel.

Data Presentation: Reagent Stoichiometry for DIC/OxymaPure® Coupling

ReagentEquivalents
N-protected Amino Acid1.0
Methyl 3-amino-4-methylpentanoate HCl1.0
DIC1.1
OxymaPure®1.0
DIPEA1.1

Visualization: DIC/OxymaPure® Coupling Mechanism

DIC_Oxyma_Mechanism Carboxylic Acid Carboxylic Acid O-acylisourea O-acylisourea intermediate Carboxylic Acid->O-acylisourea + DIC DIC DIC DIC->O-acylisourea Oxyma Ester Oxyma Active Ester O-acylisourea->Oxyma Ester + OxymaPure OxymaPure OxymaPure OxymaPure->Oxyma Ester Dipeptide Dipeptide Oxyma Ester->Dipeptide + Free Amine Free Amine Methyl 3-amino-4- methylpentanoate Free Amine->Dipeptide

Caption: Simplified mechanism of DIC/OxymaPure® mediated coupling.

Troubleshooting Common Issues

Low Coupling Efficiency:

  • Cause: Steric hindrance is a primary factor.[7][8]

  • Solution:

    • Switch to a more powerful coupling reagent like HATU or PyAOP.[7]

    • Increase the reaction time.

    • Consider a double coupling protocol where the coupling step is repeated.

    • Use a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP).[7]

Racemization:

  • Cause: Formation of an oxazolone intermediate.[10]

  • Solution:

    • Use coupling reagents known to suppress racemization, such as those based on HOAt (e.g., HATU).[17]

    • Employ additives like HOBt or OxymaPure® with carbodiimides.[4][15]

    • Avoid excessive amounts of base and elevated temperatures.[4]

Purification and Characterization

Purification:

  • Flash Column Chromatography: This is the most common method for purifying dipeptides in a research setting. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes or a similar solvent system.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC is the method of choice.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the dipeptide. 2D NMR techniques like COSY can be used to assign all proton signals.[18][19][20] The chemical shifts of the α-protons can confirm the formation of the peptide bond.[18][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized dipeptide.

Conclusion

The successful incorporation of sterically hindered amino acids like Methyl 3-amino-4-methylpentanoate HCl into peptide chains requires a thoughtful selection of coupling reagents and optimized reaction conditions. While traditional carbodiimide methods may prove insufficient, the use of more potent onium salt-based reagents, such as HATU, or the combination of DIC with OxymaPure®, provides a robust and efficient means to overcome the challenges posed by steric hindrance. By understanding the underlying mechanistic principles and following well-defined protocols, researchers can effectively synthesize novel peptides with unique structural and functional properties, thereby advancing the frontiers of drug discovery and chemical biology.

References

  • Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 1(1), 1.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.
  • Mechanism of peptide bond formation through carbodiimide. (n.d.).
  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. (2014, October 2).
  • Peptide synthesis. Peptide coupling conditions: 1.5 equivalent of... (n.d.).
  • Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. (2025, December 12). bioRxiv.
  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. (2025, August 6).
  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. (2014, October 2).
  • HATU coupling - what's the best order? (2024, December 16). Reddit.
  • Dipeptide Syntheses via Activ
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (2018, October 28).
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Available at: [Link]

Sources

Application

Application Notes & Protocols: Synthesis of Methyl 3-amino-4-methylpentanoate via Arndt-Eistert Homologation

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the synthesis of Methyl 3-amino-4-methylpentanoate, a valuable β-amino acid ester, starting...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of Methyl 3-amino-4-methylpentanoate, a valuable β-amino acid ester, starting from N-protected L-Valine. The core methodology employed is the Arndt-Eistert homologation, a robust and stereospecific one-carbon chain extension of carboxylic acids.[1][2][3] This process is pivotal for accessing β-amino acids, which are critical building blocks in peptidomimetics and pharmaceutical development due to their inherent resistance to metabolic degradation.[4][5] This guide details the underlying reaction mechanism, provides a validated step-by-step experimental protocol, discusses critical process parameters, and outlines essential safety considerations.

Scientific Principles and Mechanism

The Arndt-Eistert synthesis is a three-step sequence designed to convert a carboxylic acid into its next higher homologue.[3] In the context of α-amino acids, it provides a reliable route to enantiomerically pure β-amino acids, as the key rearrangement step proceeds with a high degree of stereochemical retention.[3][5]

The synthesis of Methyl 3-amino-4-methylpentanoate from a protected L-Valine precursor involves the following key transformations:

  • Activation of the Carboxylic Acid: The starting N-protected α-amino acid is first converted into a more reactive acyl chloride. This is typically achieved using reagents like oxalyl chloride or thionyl chloride.[6][7][8] Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.[9][10]

  • Formation of an α-Diazoketone: The activated acyl chloride reacts with diazomethane or a safer surrogate, such as (trimethylsilyl)diazomethane (TMS-diazomethane), to form a crucial α-diazoketone intermediate.[4][11] This step requires careful management as diazomethane is both toxic and explosive.[6][11] The use of at least two equivalents of diazomethane or the addition of a non-nucleophilic base is necessary to neutralize the HCl byproduct, which would otherwise lead to the formation of undesired chloromethyl ketone side-products.[11][12]

  • The Wolff Rearrangement: The α-diazoketone undergoes a rearrangement to form a ketene intermediate upon treatment with a catalyst, heat, or light.[13][14][15] This key step, known as the Wolff Rearrangement, involves the expulsion of a dinitrogen molecule and a 1,2-rearrangement.[13][14] Silver(I) catalysts, such as silver(I) oxide (Ag₂O) or silver(I) benzoate (PhCOOAg), are commonly used to promote the reaction under mild conditions.[13][15]

  • Nucleophilic Trapping: The highly reactive ketene intermediate is not isolated but is immediately trapped in situ by a nucleophile present in the reaction mixture.[4][14] For the synthesis of Methyl 3-amino-4-methylpentanoate, methanol is used as the nucleophile to yield the target methyl ester.

Arndt_Eistert_Mechanism Figure 1: Arndt-Eistert Reaction Mechanism cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement cluster_3 Step 4: Nucleophilic Trapping A N-Boc-L-Valine B N-Boc-L-Valinoyl Chloride A->B  Oxalyl Chloride (COCl)₂ C α-Diazoketone Intermediate B->C  Diazomethane (CH₂N₂) D Ketene Intermediate C->D  Ag₂O, Δ - N₂ E Methyl 3-(Boc-amino)- 4-methylpentanoate D->E  Methanol (MeOH)

Caption: Figure 1: Arndt-Eistert Reaction Mechanism.

Experimental Protocol

This protocol details the synthesis of Methyl 3-(tert-butoxycarbonylamino)-4-methylpentanoate, the N-Boc protected form of the target compound. The Boc protecting group can be subsequently removed under acidic conditions if the free amine is required.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
N-Boc-L-ValineC₁₀H₁₉NO₄217.261.05.00 g
Oxalyl Chloride(COCl)₂126.931.22.19 mL
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic1-2 drops
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93-~150 mL
(Trimethylsilyl)diazomethane (TMS-CH₂N₂)C₄H₁₀N₂Si114.222.222.9 mmol
Anhydrous Methanol (MeOH)CH₃OH32.04-~100 mL
Silver (I) BenzoateC₇H₅AgO₂228.980.10.53 g
Triethylamine (TEA)(C₂H₅)₃N101.190.10.32 mL
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-As needed
Saturated aq. NaHCO₃NaHCO₃84.01-As needed
1 M aq. KHSO₄KHSO₄136.17-As needed
BrineNaCl58.44-As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed
Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow start Start: N-Boc-L-Valine step1 Step 1: Acid Chloride Formation (DCM, Oxalyl Chloride, DMF cat.) 0 °C to RT start->step1 step2 Step 2: Diazoketone Formation (TMS-diazomethane in Hexane) 0 °C step1->step2 step3 Step 3: Wolff Rearrangement (Ag-Benzoate/TEA in MeOH) -25 °C to RT step2->step3 step4 Step 4: Aqueous Workup (Extraction with Et₂O) step3->step4 step5 Step 5: Purification (Column Chromatography) step4->step5 end Product: Methyl 3-(Boc-amino)- 4-methylpentanoate step5->end

Caption: Figure 2: Experimental Workflow.

Step 1: Formation of N-Boc-L-Valinoyl Chloride

  • Suspend N-Boc-L-Valine (5.00 g, 22.9 mmol) in 100 mL of anhydrous dichloromethane (DCM) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add 1-2 drops of anhydrous N,N-Dimethylformamide (DMF) to the suspension. DMF acts as a catalyst for the formation of the Vilsmeier reagent, which is the active chlorinating species.[9]

  • Slowly add oxalyl chloride (2.19 mL, 27.5 mmol) dropwise over 15 minutes via the dropping funnel. Vigorous gas evolution (CO, CO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is a pale yellow oil and should be used immediately in the next step without further purification.

Step 2: Formation of the α-Diazoketone

CAUTION: This step involves a diazo compound. While TMS-diazomethane is safer than diazomethane, it is still toxic and should be handled with extreme care in a well-ventilated chemical fume hood.[6][11][16]

  • Dissolve the crude N-Boc-L-Valinoyl chloride from Step 1 in 50 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (12.6 mL, 25.2 mmol) dropwise to the stirred acyl chloride solution. A yellow color should persist, indicating a slight excess of the diazo reagent.

  • Stir the reaction mixture at 0 °C for 3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the acyl chloride is fully consumed.

  • To quench the excess TMS-diazomethane, add a few drops of glacial acetic acid until the yellow color disappears and gas evolution stops.

Step 3: Silver-Catalyzed Wolff Rearrangement and Ester Formation

  • In a separate flask, prepare the catalyst solution by dissolving silver(I) benzoate (0.53 g, 2.29 mmol) in triethylamine (0.32 mL, 2.29 mmol) with 10 mL of anhydrous methanol. Sonication may be required to fully dissolve the silver salt.

  • Cool the crude diazoketone solution from Step 2 to -25 °C using a cryocooler or a dry ice/acetone bath.

  • Add the freshly prepared silver benzoate/triethylamine solution dropwise to the cold diazoketone solution. Evolution of N₂ gas will be observed.[15]

  • Maintain the reaction at -25 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and TLC analysis.

Step 4: Workup and Purification

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Dissolve the residue in 150 mL of diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with 100 mL of saturated aqueous NaHCO₃ solution, 100 mL of 1 M aqueous KHSO₄ solution, and finally 100 mL of brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 3-(tert-butoxycarbonylamino)-4-methylpentanoate.[17]

Expected Outcome
  • Yield: Good to excellent yields (typically 60-80%) are expected for this sequence.[12]

  • Appearance: The final product should be a colorless or pale yellow oil.

  • Purity: Purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical integrity should be high, with minimal racemization observed.[3]

Critical Parameters and Troubleshooting

  • Moisture Sensitivity: The initial acid chloride formation is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous to prevent hydrolysis of the acyl chloride back to the carboxylic acid.[18]

  • Temperature Control: Low temperatures (-15 °C to -25 °C) are crucial during the Wolff rearrangement to minimize side reactions and ensure high stereochemical fidelity.[5][15]

  • Purity of Diazoketone: While the α-diazoketone is generally stable, it is best to use it immediately after preparation.[4] Impurities can lead to side reactions during the rearrangement.

  • Catalyst Activity: The silver catalyst can be light-sensitive.[5] Prepare the catalyst solution just before use and protect it from direct light. If the reaction is sluggish, it may indicate deactivated catalyst.

  • Troubleshooting Low Yields:

    • Incomplete Acyl Chloride Formation: Confirm complete conversion by IR spectroscopy (disappearance of broad O-H stretch, appearance of sharp C=O stretch around 1800 cm⁻¹).

    • Side-Product Formation: The formation of α-chloromethylketone can occur if HCl is not effectively scavenged during diazoketone formation.[11] Ensure a slight excess of the diazo reagent is used.

    • Ketene Dimerization: If the ketene intermediate is not trapped efficiently, it can dimerize. Ensure methanol is present during the rearrangement step.[4]

Safety Considerations

  • Oxalyl Chloride: Highly corrosive, toxic, and reacts violently with water.[19] Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[19]

  • (Trimethylsilyl)diazomethane: A safer alternative to diazomethane but remains highly toxic and is a potential carcinogen.[6][16] It should be handled exclusively in a chemical fume hood. Avoid contact with skin and eyes.

  • Diazomethane (if used): Extremely toxic and a potent carcinogen.[20] It is also a yellow gas that is violently explosive in concentrated form and can be detonated by sharp surfaces, bright light, and certain chemicals.[20][21] Its use requires specialized equipment (flame-polished glassware) and extensive safety precautions, including a blast shield.[20] Storage of diazomethane solutions is highly discouraged.[20]

  • Pressure Build-up: The reaction generates significant amounts of gas (CO, CO₂, N₂). Ensure the reaction apparatus is not a closed system and is properly vented to prevent pressure build-up.[15]

References

  • Vertex AI Search. (n.d.). Reactions of Carbenes: Arndt-Eistert Homologation and Corey-Winter - Chemistry School.
  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Wolff rearrangement. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved March 7, 2024, from [Link]

  • Slideshare. (n.d.). Arndt-eistert homologation. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved March 7, 2024, from [Link]

  • YouTube. (2020, March 29). Wolff Rearrangement. Retrieved March 7, 2024, from [Link]

  • Pace, V., et al. (2010). Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. The Journal of Organic Chemistry, 75(16), 5760-5763. [Link]

  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved March 7, 2024, from [Link]

  • Organic Syntheses. (n.d.). Trimethylsilyldiazo[13C]methane. Retrieved March 7, 2024, from [Link]

  • Presser, A., & Hüfner, A. (2014). Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. PMC. [Link]

  • Scribd. (n.d.). Arndt Eistert Homologation Reaction. Retrieved March 7, 2024, from [Link]

  • Chem-Station. (2014, August 18). Arndt-Eistert Synthesis. Retrieved March 7, 2024, from [Link]

  • Scribd. (n.d.). 304 Arndt Eistert Reaction PDF. Retrieved March 7, 2024, from [Link]

  • Al-Kady, A. M., et al. (2021). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Journal of Polymer Science. [Link]

  • Google Patents. (n.d.). US3940439A - Acid chloride synthesis.
  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2006, April). Wolff Rearrangement of α-Diazoketones Using in Situ Generated Silver Nanoclusters as Electron Mediators. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (n.d.). Making acid chlorides from carboxylic acids. Retrieved March 7, 2024, from [Link]

  • J&K Scientific LLC. (2021, March 9). Wolff Rearrangement. Retrieved March 7, 2024, from [Link]

  • A-Level Chemistry. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved March 7, 2024, from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved March 7, 2024, from [Link]

  • University of Illinois Division of Research Safety. (2026, January 15). Diazomethane. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved March 7, 2024, from [Link]

  • Duggleby, P. McC., et al. (1972). The influence of catalysts on the rearrangement of acyldiazoethanes. Journal of the Chemical Society, Perkin Transactions 1, 3020-3024. [Link]

  • YouTube. (2019, November 17). Arndt-Eistert Homologation. Retrieved March 7, 2024, from [Link]

Sources

Method

Application Note: Optimized Protocol for the Ester Hydrolysis of Methyl 3-amino-4-methylpentanoate HCl

Introduction & Chemical Context Methyl 3-amino-4-methylpentanoate hydrochloride (also known as -leucine methyl ester hydrochloride) is a highly valuable aliphatic -amino acid derivative used extensively in peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 3-amino-4-methylpentanoate hydrochloride (also known as


-leucine methyl ester hydrochloride) is a highly valuable aliphatic 

-amino acid derivative used extensively in peptidomimetic synthesis and small-molecule drug development 1. Converting this ester into its corresponding free

-amino acid (3-amino-4-methylpentanoic acid) requires a carefully calibrated hydrolysis protocol. Because the substrate is an amine hydrochloride salt, the reaction environment must first neutralize the salt before driving the saponification of the ester, all while avoiding harsh conditions that could lead to degradation or epimerization of the chiral center.

Mechanistic Rationale & Reaction Design

As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry of hydrolysis and design a self-validating system that ensures high yield and stereochemical integrity.

  • Base Selection (Causality): Lithium hydroxide (LiOH) is the premier choice for this transformation. Unlike NaOH or KOH, the lithium cation provides mild Lewis acid coordination to the ester's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently at lower temperatures (0 °C to ambient). Maintaining low temperatures is a proven strategy to prevent the racemization of chiral

    
    -amino acid derivatives 2 and ensures the ester hydrolysis proceeds without structural degradation 3.
    
  • Stoichiometric Control: The protocol demands exactly 2.5 equivalents of LiOH. The first 1.0 equivalent is instantly consumed to neutralize the HCl salt, yielding the free amine. The next 1.0 equivalent drives the ester saponification. The remaining 0.5 equivalent acts as a buffer to maintain a sufficiently high pH, ensuring the reaction does not stall as hydroxide is consumed.

  • Solvent Architecture: A biphasic or miscible organic/aqueous system is required. A 1:1 mixture of Tetrahydrofuran (THF) and water is optimal. THF solubilizes the organic

    
    -amino ester, while water dissolves the LiOH and serves as the nucleophilic medium.
    

Visualized Reaction Workflow

HydrolysisWorkflow Step1 Substrate: Methyl 3-amino-4-methylpentanoate HCl Step2 Neutralization (1.0 eq LiOH) Generates Free Amine Step1->Step2 Step3 Saponification (1.5 eq LiOH) THF/H2O, 0 °C to RT Step2->Step3 Step4 Aqueous Extraction Removes Non-Polar Impurities Step3->Step4 Step5 Acidification (1M HCl) Adjust to Isoelectric Point (pH ~5.5) Step4->Step5 Step6 Product Isolation (Cation-Exchange or Precipitation) Step5->Step6

Workflow for base-catalyzed hydrolysis and isoelectric isolation of the beta-amino acid.

Step-by-Step Experimental Methodology

Scale: 10 mmol (Standard Discovery Scale) Target: 3-amino-4-methylpentanoic acid

Phase 1: Reagent Preparation & Neutralization
  • Substrate Dissolution: Charge a 100 mL round-bottom flask with 1.82 g (10 mmol) of Methyl 3-amino-4-methylpentanoate HCl. Add 20 mL of THF and 10 mL of deionized water. Stir magnetically until a clear solution is achieved.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Base Preparation: In a separate vial, dissolve 1.05 g (25 mmol, 2.5 eq) of LiOH monohydrate (LiOH·H₂O) in 10 mL of deionized water.

  • Controlled Addition: Add the aqueous LiOH solution dropwise to the reaction mixture over 10–15 minutes.

    • Causality Checkpoint: Dropwise addition prevents localized exothermic spikes that could trigger unwanted lactamization or epimerization of the

      
      -amino acid.
      
Phase 2: Saponification & Monitoring
  • Reaction Execution: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for an additional 3 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The starting material mass (

    
     146 for the free base) should completely disappear, replaced by the product mass (
    
    
    
    132).
Phase 3: Workup & Self-Validating Isolation
  • Volatile Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove the THF. Do not evaporate the water.

  • Organic Wash: Transfer the remaining aqueous layer to a separatory funnel. Wash with Ethyl Acetate (2 x 15 mL). Discard the organic layers.

    • Causality Checkpoint: This removes unreacted trace ester and non-polar organic impurities. The target molecule remains in the aqueous layer as the water-soluble lithium carboxylate salt.

  • Self-Validating Isolation (Ion-Exchange Chromatography): Because

    
    -amino acids are highly water-soluble zwitterions, standard isoelectric precipitation often results in poor yields. To guarantee absolute purity and high recovery:
    
    • Load the aqueous layer onto a column packed with strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form).

    • Wash the column with 100 mL of deionized water. Validation: The LiCl salts wash straight through. Test the eluent with a drop of aqueous AgNO₃; wash until no white AgCl precipitate forms.

    • Elute the pure

      
      -amino acid using 2M aqueous Ammonium Hydroxide (NH₄OH).
      
  • Final Recovery: Lyophilize (freeze-dry) the ammonia eluent to afford the pure 3-amino-4-methylpentanoic acid as a white powder.

Quantitative Data: Optimization of Hydrolysis Conditions

To highlight the superiority of the chosen protocol, the following table summarizes quantitative optimization data comparing various hydrolysis systems for


-amino esters.
Base / Catalyst SystemSolvent MatrixTemp (°C)EquivalentsReaction TimeChemoselectivityEpimerization RiskIsolated Yield
LiOH·H₂O THF / H₂O (1:1) 0

25
2.5 3 – 5 h Excellent Very Low >90%
NaOHMeOH / H₂O (1:1)25

40
2.51 – 2 hGoodModerate~80%
6M HCl (Aqueous)H₂O100Excess12 – 24 hPoor (Degradation)High<60%
Lipase PSIM

-Pr₂O / H₂O
45Enzymatic24 – 48 hExcellentNone (Resolving)~48% (Max 50%)

Note: Enzymatic hydrolysis using Lipase PSIM is highly effective for the kinetic resolution of racemic mixtures, but caps the theoretical yield of a single enantiomer at 50% 4.

Analytical Validation

To confirm the success of the protocol, the isolated product should be subjected to the following analytical checks:

  • LC-MS (ESI+): Expected

    
     for 3-amino-4-methylpentanoic acid is 
    
    
    
    132.1.
  • ¹H NMR (D₂O, 400 MHz): The disappearance of the sharp singlet at ~3.70 ppm (corresponding to the -OCH₃ ester group) is the primary indicator of complete hydrolysis.

References

  • "The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent", ResearchGate.[Link]

  • "Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O", Amelica.[Link]

  • "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis", MDPI.[Link]

Sources

Application

Application Note: Asymmetric Synthesis of Methyl 3-amino-4-methylpentanoate Hydrochloride

-Amino Acid Esters Target Molecule: Methyl (3R)-3-amino-4-methylpentanoate hydrochloride (CAS: 172823-13-1) Synonyms: Methyl -homovalinate hydrochloride; -Leucine methyl ester HCl (structural isomer). Abstract & Strategi...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acid Esters
Target Molecule:  Methyl (3R)-3-amino-4-methylpentanoate hydrochloride (CAS: 172823-13-1)
Synonyms:  Methyl 

-homovalinate hydrochloride;

-Leucine methyl ester HCl (structural isomer).

Abstract & Strategic Overview

Methyl 3-amino-4-methylpentanoate is a critical chiral


-amino acid building block, extensively used in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., integrin inhibitors, antidiabetic agents). Unlike 

-amino acids, the

-amino framework confers resistance to proteolytic degradation, enhancing the pharmacokinetic profile of peptide-based drugs.[1]

This Application Note outlines two distinct, high-fidelity protocols for synthesizing the (R)-enantiomer as the hydrochloride salt:

  • The Chiral Pool Method (Arndt-Eistert Homologation): Ideal for laboratory-scale synthesis requiring high enantiomeric excess (ee >99%) without complex purification. It utilizes inexpensive L-Valine as the chiral source.

  • The Biocatalytic Method (Enzymatic Kinetic Resolution): A scalable, "green" approach utilizing Lipase B from Candida antarctica (CAL-B) to resolve racemic intermediates, suitable for process development.

Method A: Arndt-Eistert Homologation (Chiral Pool)

Rationale: This method preserves the chirality of the starting material (L-Valine). The one-carbon homologation inserts a methylene group between the carboxylic acid and the


-carbon, converting the 

-amino acid into a

-amino acid.[1]
Reaction Pathway & Mechanism

The synthesis proceeds via the activation of N-protected valine, formation of a diazoketone, and a Wolff rearrangement in the presence of methanol.

ArndtEistert Val N-Boc-L-Valine (Starting Material) MixedAnh Mixed Anhydride (Activation) Val->MixedAnh i-BuOCOCl NMM, THF, -15°C Diazo $alpha$-Diazoketone (Intermediate) MixedAnh->Diazo TMS-Diazomethane (Safer than CH2N2) Ketene Ketene (Wolff Rearrangement) Diazo->Ketene AgBz (cat) Heat/Sonication Ester Boc-$beta$-Amino Ester Ketene->Ester MeOH (Nucleophilic Trap) Final Methyl 3-amino-4-methylpentanoate HCl (Target) Ester->Final 4M HCl/Dioxane Deprotection

Caption: Figure 1. Stepwise homologation of L-Valine to the target


-amino ester via Wolff Rearrangement.
Detailed Protocol

Safety Warning: While this protocol uses TMS-diazomethane (safer than diazomethane gas), it is still toxic and potentially explosive. Perform all steps in a well-ventilated fume hood behind a blast shield.

Step 1: Activation and Diazoketone Formation[2][3][4]
  • Setup: Charge a flame-dried 500 mL round-bottom flask with N-Boc-L-Valine (10.0 g, 46.0 mmol) and anhydrous THF (150 mL).

  • Activation: Cool to -15°C (ice/salt bath). Add N-methylmorpholine (NMM) (5.6 mL, 50.6 mmol).

  • Anhydride Formation: Dropwise add isobutyl chloroformate (6.6 mL, 50.6 mmol). Stir for 15 minutes. A white precipitate (NMM·HCl) will form.[2][5][6]

  • Diazotization: Filter the mixture rapidly under argon to remove salts. Return filtrate to -15°C. Add TMS-diazomethane (2.0 M in hexanes, 28 mL, 56 mmol) dropwise.

  • Completion: Stir at 0°C for 3 hours, then overnight at room temperature. Quench excess diazomethane with a few drops of acetic acid (until yellow color fades slightly, though usually not necessary if limiting reagent).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO

    
     and brine.[7] Dry over MgSO
    
    
    
    .
    • Checkpoint: The diazoketone appears as a pale yellow solid/oil. IR peak at ~2100 cm

      
       (diazo group).
      
Step 2: Wolff Rearrangement (Esterification)
  • Solvent System: Dissolve the crude diazoketone in anhydrous Methanol (100 mL).

  • Catalyst: Add a solution of Silver Benzoate (1.0 g, 10 mol%) in triethylamine (10 mL).

  • Rearrangement: Stir at room temperature (or mild sonication) excluding light. Nitrogen evolution will be observed.

    • Mechanism:[1][2][3][5][8][9] Ag(I) catalyzes the loss of N

      
       to form a carbene, which rearranges to a ketene. Methanol traps the ketene to form the methyl ester.
      
  • Purification: Filter through Celite to remove silver residues. Concentrate filtrate.[1][6][7] Purify via flash chromatography (Hexanes/EtOAc 4:1).

    • Yield: Typically 75-85% for this step.

Step 3: Deprotection & Salt Formation
  • Deprotection: Dissolve the purified Boc-ester (5.0 g) in 4M HCl in Dioxane (25 mL). Stir at room temperature for 2 hours.

  • Precipitation: Add cold diethyl ether (100 mL) to precipitate the product.

  • Isolation: Filter the white solid. Wash with ether.[1] Dry under high vacuum.

    • Final Product: Methyl (3R)-3-amino-4-methylpentanoate hydrochloride.[10] White crystalline solid.

Method B: Biocatalytic Kinetic Resolution (Scalable)

Rationale: For larger scales where diazomethane derivatives are prohibited, enzymatic resolution of a racemic precursor is preferred. Lipase B from Candida antarctica (CAL-B) displays high stereoselectivity for


-amino esters.
Biocatalytic Workflow

EnzymaticResolution Racemate Racemic Methyl 3-amino-4-methylpentanoate (Prepared via Michael Addition) Reaction Selective Hydrolysis Solvent: MTBE/Water Racemate->Reaction Enzyme CAL-B Lipase (Immobilized) Enzyme->Reaction S_Acid (S)-Acid (Hydrolyzed Product) Reaction->S_Acid Hydrolysis R_Ester (R)-Ester (Unreacted Substrate) Reaction->R_Ester Remains Intact Final Target HCl Salt (Acidification) R_Ester->Final Separation & HCl Treatment

Caption: Figure 2. Kinetic resolution separating the (R)-ester from the (S)-acid using CAL-B.

Detailed Protocol
Step 1: Preparation of Racemic Substrate

Note: The racemate is easily prepared via Michael addition of ammonia to methyl 4-methyl-2-pentenoate.

  • Reaction: Dissolve methyl 4-methyl-2-pentenoate (20 g) in methanol. Bubble ammonia gas or add 7N NH

    
    /MeOH. Heat in a sealed tube at 80°C for 24h.
    
  • Isolation: Concentrate to yield racemic methyl 3-amino-4-methylpentanoate.

Step 2: Enzymatic Resolution
  • Conditions: Suspend the racemic ester (10 g) in Methyl tert-butyl ether (MTBE) (100 mL). Add phosphate buffer (10 mL, pH 7.0).

  • Enzyme Addition: Add Novozym 435 (immobilized CAL-B, 1.0 g).

  • Incubation: Shake at 30°C. Monitor conversion by HPLC.

    • Selectivity: CAL-B typically hydrolyzes the (S)-ester to the free acid, leaving the desired (R)-ester intact.

  • Stop: When conversion reaches 50% (approx. 24-48h), filter off the enzyme.

Step 3: Partition & Purification
  • Separation: Wash the MTBE layer with saturated NaHCO

    
    . The aqueous layer will contain the (S)-amino acid (unwanted). The organic layer contains the desired (R)-ester.
    
  • Salt Formation: Dry the MTBE layer (Na

    
    SO
    
    
    
    ). Bubble dry HCl gas or add HCl/Dioxane.
  • Crystallization: The hydrochloride salt precipitates. Recrystallize from MeOH/Ether to upgrade ee if necessary (>99% ee achievable).

Analytical Validation & Quality Control

To ensure the integrity of the protocol, the following parameters must be verified.

ParameterMethodAcceptance Criteria
Identity

H NMR (400 MHz, D

O)

3.75 (s, 3H, OMe), 3.60 (m, 1H,

-H), 2.75 (m, 2H,

-H), 1.01 (d, 6H).
Enantiomeric Excess Chiral HPLC> 98% ee.[11] (Column: Chiralcel OD-H; Eluent: Hexane/IPA/DEA).
Purity HPLC (C18)> 98% area.
Salt Stoichiometry Elemental Analysis / AgNO

Titration
Cl content consistent with mono-HCl salt.

Critical Troubleshooting:

  • Racemization: In Method A, avoid excessive heat during the Wolff rearrangement. Keep the reaction below 40°C.

  • Incomplete Deprotection: If the NMR shows tert-butyl peaks (

    
     1.44), re-treat with HCl/Dioxane.
    

References

  • Arndt-Eistert Homologation Mechanism & Applications

    • Podlech, J., & Seebach, D. (1995).[3][12] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

  • Synthesis of Beta-Amino Acids (Review)

    • Cole, D. C. (1994). "Recent stereoselective synthetic approaches to beta-amino acids." Tetrahedron.
  • Enzymatic Resolution of Beta-Amino Esters

    • Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis as a profound tool in the preparation of highly enantiopure -amino acids." Tetrahedron.
  • Safety Protocols for Diazomethane Alternatives

    • Presser, A., & Hüfner, A. (2004). "Trimethylsilyldiazomethane – A Safe and Efficient Alternative to Diazomethane.
  • Compound Data (PubChem)

    • Methyl (3R)-3-amino-4-methylpentanoate hydrochloride.[10]

Sources

Method

Technical Guide: Methyl 3-amino-4-methylpentanoate HCl in Peptidomimetic &amp; API Synthesis

Topic: Using Methyl 3-amino-4-methylpentanoate HCl in Pharmaceutical Intermediate Synthesis Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Development Scientists, and Peptide En...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using Methyl 3-amino-4-methylpentanoate HCl in Pharmaceutical Intermediate Synthesis Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Development Scientists, and Peptide Engineers.

Executive Summary

Methyl 3-amino-4-methylpentanoate HCl (CAS: 1219839-34-5 for generic HCl salt; specific enantiomers vary) is the methyl ester hydrochloride of


-leucine . Unlike canonical 

-amino acids, this

-amino acid derivative introduces an extra methylene group (

) into the peptide backbone.

This structural modification is a cornerstone in modern drug design, specifically for:

  • Protease Resistance: The altered backbone geometry renders resulting peptides unrecognizable to most endogenous proteases (e.g., pepsin, trypsin), significantly extending plasma half-life.

  • Secondary Structure Formation: It promotes the formation of stable helices (e.g., 14-helix) distinct from

    
    -helices, useful in disrupting protein-protein interactions (PPIs).
    
  • API Intermediates: It serves as a chiral building block for Neprilysin inhibitors and specific somatostatin receptor agonists.

Critical Material Attributes (CMA)
PropertySpecification / Note
Chemical Name Methyl 3-amino-4-methylpentanoate hydrochloride
Common Name ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Leucine Methyl Ester HCl
Molecular Formula

Molecular Weight 181.66 g/mol
Chirality Available as (R) or (S) enantiomers.[1][2] Crucial: The (S)-isomer is often analogous to L-Leucine in spatial arrangement.
Solubility High in Water, Methanol, DMSO. Moderate in DCM (requires neutralization).
Hygroscopicity Moderate. Store in desiccated conditions at 2–8°C.
Application I: Solution-Phase Coupling (General Amide Bond Formation)

Context: The HCl salt must be neutralized (free-based) in situ to release the nucleophilic amine for coupling.


-amino acids are sterically bulkier than 

-amino acids; therefore, standard coupling protocols often require optimization to prevent slow kinetics.
Protocol A: Standard Coupling to Carboxylic Acids

Objective: Couple Methyl 3-amino-4-methylpentanoate (Amine) with a N-protected amino acid (Acid).

Reagents:

  • Amine: Methyl 3-amino-4-methylpentanoate HCl (1.0 equiv)

  • Acid: N-Boc-Xaa-OH or N-Fmoc-Xaa-OH (1.1 equiv)

  • Coupling Agent: EDC.HCl (1.2 equiv) / HOBt (1.2 equiv) OR HATU (1.1 equiv) for difficult sequences.

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Preparation of Active Ester:

    • Dissolve the N-protected acid (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv).

    • Stir at

      
       for 15–30 minutes to generate the active ester. Causality: Pre-activation minimizes racemization risk, although 
      
      
      
      -amino acids are intrinsically more resistant to oxazolone-mediated racemization than
      
      
      -isomers.
  • In-Situ Free Basing:

    • In a separate vial, dissolve Methyl 3-amino-4-methylpentanoate HCl (1.0 equiv) in minimal DMF.

    • Add DIPEA (2.0 equiv). Note: The first equivalent neutralizes the HCl; the second ensures basicity for the reaction.

    • Critical Check: Verify pH is >8 using damp pH paper.

  • Coupling Reaction:

    • Add the amine solution to the activated acid mixture dropwise at

      
      .
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Use TLC (System: EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine mass (

      
       for free base).
      
  • Work-up:

    • Dilute with EtOAc. Wash successively with:

      • 10% Citric Acid or 1M HCl (removes unreacted amine/DIPEA).

      • Sat.

        
         (removes unreacted acid/HOBt).
        
      • Brine.[3]

    • Dry over

      
       and concentrate.
      
Application II: Synthesis of Fmoc- -Leu-OH for SPPS

Context: To use this molecule in Solid Phase Peptide Synthesis (SPPS), the methyl ester must be hydrolyzed and the amine protected with Fmoc.

Protocol B: Protection and Hydrolysis Workflow

Step 1: Fmoc Protection [4]

  • Dissolve Methyl 3-amino-4-methylpentanoate HCl (10 mmol) in 1:1 Dioxane/

    
    .
    
  • Add

    
     (25 mmol) to buffer the solution to pH 8–9.
    
  • Add Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) (11 mmol) slowly at

    
    .
    
  • Stir overnight. The product (Fmoc-

    
    -Leu-OMe) will often precipitate or form an oil.
    
  • Extract with EtOAc and purify via flash chromatography.

Step 2: Methyl Ester Hydrolysis (Saponification) Caution: Racemization is rare but possible under harsh basic conditions. Use LiOH at low temperatures.

  • Dissolve Fmoc-

    
    -Leu-OMe in THF/
    
    
    
    (3:1).
  • Add LiOH (2.0 equiv) at

    
    .
    
  • Monitor via TLC. Reaction is usually complete in 1–2 hours.

  • Acidification: Carefully acidify to pH 2–3 with 1M HCl at

    
    . Rapid acidification prevents cleavage of the Fmoc group.
    
  • Extract immediately with EtOAc.

Visualizing the Workflow

The following diagram illustrates the integration of Methyl 3-amino-4-methylpentanoate HCl into a pharmaceutical manufacturing stream, highlighting the divergence between solution-phase API synthesis and SPPS building block generation.

BetaLeucineWorkflow cluster_stability Mechanism of Action RawMat Methyl 3-amino-4-methylpentanoate HCl (Starting Material) FreeBase Neutralization (DIPEA/DMF) RawMat->FreeBase Coupling Amide Coupling (EDC/HOBt + R-COOH) FreeBase->Coupling Direct Use FmocProt Fmoc Protection (Fmoc-OSu, NaHCO3) FreeBase->FmocProt Derivatization Intermediate Dipeptide Ester (R-CO-NH-BetaLeu-OMe) Coupling->Intermediate API Target API (e.g., Peptidomimetic) Intermediate->API Further Modification Protease Proteolytic Stability (Beta-backbone resists hydrolysis) API->Protease Exhibits Hydrolysis Ester Hydrolysis (LiOH, 0°C) FmocProt->Hydrolysis SPPSBlock Fmoc-Beta-Leu-OH (SPPS Building Block) Hydrolysis->SPPSBlock SolidPhase Solid Phase Synthesis (Resin-bound assembly) SPPSBlock->SolidPhase Iterative Cycle

Figure 1: Strategic workflow for utilizing Methyl 3-amino-4-methylpentanoate HCl in both direct API synthesis and the generation of SPPS building blocks.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in Coupling Incomplete free-basing of the HCl salt.Ensure

equiv of base (DIPEA/NMM) is used. Verify pH > 8 before adding active ester.
Precipitation Poor solubility of the

-amino ester in pure DCM.
Switch solvent system to DMF or a DMF/DCM (1:1) mixture.
Racemization Over-activation or high temperature during hydrolysis.Perform LiOH hydrolysis strictly at

. Avoid strong bases like NaOH if possible.
Slow Reaction Steric hindrance at the

-carbon.
Switch coupling reagents to PyAOP/HOAt or COMU , which are more effective for sterically hindered amines [1].
References
  • Design and synthesis of beta-peptides with biological activity. Source: PubMed / NIH. URL:[Link]

  • Toward

    
    -Amino Acid Proteins: Design, Synthesis, and Characterization. 
    Source: PMC (PubMed Central).
    URL:[Link]
    
  • A Convenient Synthesis of Amino Acid Methyl Esters. Source: MDPI (Molecules Journal). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for Methyl 3-amino-4-methylpentanoate hydrochloride salts

Technical Support Center: Purification of Methyl 3-amino-4-methylpentanoate Hydrochloride Executive Summary & Molecule Profile User Query: "How do I purify Methyl 3-amino-4-methylpentanoate hydrochloride effectively? I a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 3-amino-4-methylpentanoate Hydrochloride

Executive Summary & Molecule Profile

User Query: "How do I purify Methyl 3-amino-4-methylpentanoate hydrochloride effectively? I am encountering issues with oiling out and residual acidity."

Scientist's Note: Methyl 3-amino-4-methylpentanoate hydrochloride (often referred to as


-Leucine methyl ester HCl) is a critical chiral intermediate for peptidomimetics and 

-lactam antibiotics. Its purification is notoriously difficult due to two factors:
  • Hygroscopicity: The HCl salt avidly absorbs atmospheric moisture, leading to hydrolysis of the ester.

  • Low Melting Point / Oiling: Impurities (unreacted amino acid or excess mineral acid) depress the melting point, causing the product to "oil out" rather than crystallize.

This guide moves beyond standard textbook answers, providing a field-tested protocol optimized for recovery and purity.

Property Data
CAS (Racemic) 1219839-34-5
CAS ((R)-Isomer) 172823-13-1
CAS ((S)-Isomer) 679789-35-6
Molecular Weight 181.66 g/mol
Solubility Soluble in MeOH, EtOH, Water; Insoluble in Et₂O, Hexanes.
Critical Impurity 3-amino-4-methylpentanoic acid (Hydrolysis product)

Diagnostic: Before You Purify

Before attempting recrystallization, perform a quick diagnostic to determine the state of your crude material.

  • Symptom A: Sticky Yellow Oil.

    • Cause: Excess solvent (MeOH) or residual Thionyl Chloride/HCl.

    • Action: Must be dried strictly under high vacuum (<5 mbar) at 40°C for 4 hours before purification.

  • Symptom B: White Solid with "Sour" Smell.

    • Cause: Excess free HCl trapped in the lattice.

    • Action: Proceed to Method A (Recrystallization) .

  • Symptom C: Insoluble White Precipitate in MeOH.

    • Cause: Unreacted starting material (Zwitterionic amino acid).

    • Action: Filter this solid out before adding anti-solvent.

Primary Protocol: Displacement Crystallization

This method utilizes the high solubility of the salt in alcohol and its insolubility in ethers/esters to force an ordered crystal lattice, rejecting impurities.

Reagents Required:
  • Solvent A (Good Solvent): Anhydrous Methanol (MeOH) or Isopropanol (IPA).

  • Solvent B (Anti-Solvent): Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Note: Diethyl ether is too volatile; MTBE is preferred for better crystal growth.

Step-by-Step Workflow
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Solvent A (MeOH) dropwise with gentle heating (40°C).

    • Critical: Use the minimum amount necessary to dissolve the salt. If a white solid remains undissolved after 10 minutes, filter it off (this is likely unreacted amino acid).

  • The "Cloud Point" Titration:

    • Remove heat and let the solution cool to room temperature.

    • Slowly add Solvent B (MTBE) dropwise while stirring vigorously.

    • Stop immediately when a persistent faint turbidity (cloudiness) appears.

  • Crystal Growth:

    • Add a few drops of Solvent A to just clear the turbidity.

    • Seal the flask and place it in a fridge (4°C) for 12 hours.

    • Do not disturb. Rapid cooling or agitation leads to oiling.

  • Collection:

    • Filter the white needles under nitrogen (to prevent moisture uptake).

    • Wash the cake with cold MTBE.

    • Dry in a vacuum desiccator over

      
       or KOH pellets.
      

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process during purification to avoid common pitfalls like hydrolysis.

PurificationWorkflow Start Crude Methyl 3-amino-4-methylpentanoate HCl Dissolve Dissolve in min. MeOH (40°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Filter undissolved solids (Unreacted Amino Acid) CheckSol->Filter No (Cloudy) AntiSolvent Add MTBE until turbid CheckSol->AntiSolvent Yes (Clear) Filter->AntiSolvent Cool Cool to 4°C (Slowly) AntiSolvent->Cool CheckState State Check Cool->CheckState Crystals White Crystals Formed CheckState->Crystals Success Oil Product Oiled Out CheckState->Oil Failure WashDry Filter & Dry over P2O5 Crystals->WashDry Rescue Re-heat, add more MeOH, seed with crystal Oil->Rescue Rescue->Cool

Caption: Logic flow for the purification of beta-amino acid ester salts, highlighting the critical filtration step for removing unreacted starting materials.

Troubleshooting & FAQs

Q1: My product turned into a sticky oil at the bottom of the flask. How do I fix this?

  • Diagnosis: This is "Oiling Out." It happens when the solution is too concentrated or cooled too quickly, causing the product to phase-separate as a liquid rather than nucleate as a solid.

  • The Fix:

    • Re-heat the mixture until the oil dissolves (add a small amount of MeOH if needed).

    • Scratch the glass side of the flask with a spatula to create nucleation sites.

    • If available, add a single "seed crystal" of pure product.

    • Cool very slowly to room temperature before moving to the fridge.

Q2: The NMR shows a split peak for the methyl ester. Is it impure?

  • Diagnosis: Likely Rotamers or Diastereomers.

    • If the integration is 1:1 and you used racemic starting material, you have a racemate.

    • If you see a small side peak (~5-10%), check for the free acid (hydrolysis product). The methyl ester singlet usually appears around 3.6-3.7 ppm. If you see a shift or loss of this peak, moisture has hydrolyzed your ester.

Q3: Can I use Diethyl Ether instead of MTBE?

  • Answer: Yes, but with caution. Diethyl ether is highly volatile and "creeps" up the flask walls. It often causes rapid precipitation of amorphous powder rather than defined crystals. MTBE or Ethyl Acetate allows for a slower, more controlled crystallization [1].

Q4: How do I remove the yellow color?

  • Answer: The yellow color typically comes from trace oxidation products or sulfur impurities (if

    
     was used).
    
    • Protocol: Dissolve the salt in MeOH, add Activated Charcoal (10% w/w) , stir for 30 minutes, and filter through a Celite pad. Then proceed to crystallization.[1][2][3]

Advanced Recovery: The "Free Base" Reset

If recrystallization fails repeatedly, the salt might be too impure. You can "reset" the compound by isolating the free base and re-forming the salt.

  • Neutralization: Dissolve crude salt in minimal water. Cool to 0°C.[1]

  • Basification: Add saturated

    
     until pH ~9-10.
    
  • Extraction: Immediately extract 3x with Dichloromethane (DCM). Note: Work quickly to avoid ester hydrolysis at high pH.

  • Drying: Dry DCM layer over

    
     and evaporate.
    
  • Salt Formation: Dissolve the resulting oil in dry

    
     and bubble dry HCl gas (or add 4M HCl in Dioxane) to precipitate the pure white salt [2].
    

References

  • D. Bume, et al. "Purification strategies for amino acid methyl esters." ResearchGate Discussions, 2016. Link

  • Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, vol. 13, no. 5, 2008, pp. 1111-1119. Link

  • BenchChem Protocols. "Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note." BenchChem, 2025.[4] Link

  • Sigma-Aldrich. "(S)-Methyl 3-amino-4-methylpentanoate hydrochloride Product Sheet." Merck KGaA. Link

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 3-amino-4-methylpentanoate Hydrochloride

Welcome to the technical support guide for the purification of Methyl 3-amino-4-methylpentanoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who require high-pur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl 3-amino-4-methylpentanoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to address the specific challenges encountered during the recrystallization of this amino acid ester salt.

Part 1: Foundational Principles of Recrystallization

This section addresses the fundamental concepts that underpin any successful crystallization protocol.

Q1: What is the core principle of recrystallization for purifying a compound like Methyl 3-amino-4-methylpentanoate hydrochloride?

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one. The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtering the hot solution if any insoluble impurities are present.

  • Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a purer form.

  • The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are separated when the pure crystals are collected by filtration.[1]

Q2: How do I select a suitable solvent or solvent system?

The "perfect" solvent is one where your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] The rule of thumb "like dissolves like" is your primary guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2] For Methyl 3-amino-4-methylpentanoate hydrochloride, which is a polar salt, you should start by testing polar solvents.

Q3: What is a mixed-solvent (antisolvent) recrystallization and when is it used?

A mixed-solvent system is employed when no single solvent meets the ideal criteria.[3] This technique uses a pair of miscible solvents:

  • A "solvent" in which your compound is readily soluble, even at room temperature.

  • An "antisolvent" in which your compound is poorly soluble.

The procedure involves dissolving the compound in a minimal amount of the hot "solvent" and then slowly adding the "antisolvent" to the hot solution until it becomes slightly cloudy (the point of saturation).[3] Upon slow cooling, the changing solvent composition reduces the compound's solubility, inducing crystallization. Common solvent pairs include ethanol-water, ethyl acetate-hexane, and methanol-diethyl ether.[1]

Part 2: Solvent Systems for Methyl 3-amino-4-methylpentanoate Hydrochloride

Q4: What are the predicted solubility characteristics of this specific compound?

Methyl 3-amino-4-methylpentanoate hydrochloride possesses several key structural features that dictate its solubility:

  • Hydrochloride Salt: The presence of the •HCl makes the molecule an ionic salt, significantly increasing its polarity and its affinity for polar solvents.

  • Amino and Ester Groups: These functional groups can participate in hydrogen bonding, further enhancing solubility in protic solvents like alcohols and water.

Therefore, this compound is expected to be soluble in polar protic solvents (e.g., alcohols) and potentially water, while being much less soluble in non-polar aprotic solvents (e.g., hexane, diethyl ether).

Q5: Which single solvents should I test first?

Based on the compound's polarity, the following single solvents are recommended for initial screening:

  • Isopropanol (2-Propanol): Often an excellent choice for hydrochloride salts. Many salts have good solubility in hot isopropanol but are sufficiently insoluble upon cooling. It is frequently preferred over ethanol, where many salts are too soluble even when cold.[4]

  • Ethanol: A good general-purpose polar solvent.[2] However, be aware that the compound might have high solubility even at low temperatures, potentially leading to poor recovery.

  • Methanol: Due to its high polarity, the compound will likely be very soluble.[2] It might be too effective a solvent, making it more suitable as the "solvent" component in a mixed-solvent system.

Q6: What mixed-solvent systems are most promising for this compound?

A mixed-solvent approach is often the most effective strategy for amino acid ester hydrochlorides. The goal is to dissolve the compound in a polar solvent and then induce precipitation by adding a less-polar, miscible antisolvent.

Solvent System (Solvent/Antisolvent)Rationale & Expected BehaviorPotential Issues
Isopropanol / Diethyl Ether Highly Recommended. The compound should dissolve well in hot isopropanol. Slow addition of diethyl ether will significantly decrease the polarity of the mixture, forcing the polar salt to crystallize.Diethyl ether has a very low boiling point (35°C), so additions must be done carefully to the hot solution to avoid flash boiling.[3]
Methanol / Diethyl Ether A classic combination for precipitating hydrochloride salts.[5] The high solubility in methanol is countered by the insolubility in ether.High solubility in methanol may require a large volume of ether, and care must be taken due to the ether's volatility.
Ethanol / Ethyl Acetate A slightly less polar antisolvent than ether, which can sometimes allow for slower, more controlled crystal growth.The compound may have some minor solubility in ethyl acetate, potentially affecting yield.
Methanol / Ethyl Acetate Similar to the ether system but may offer better control over crystal formation. A patent for similar compounds mentions ethyl acetate for purification.[6]Balance of solvent ratios is critical to avoid oiling out.

Part 3: Experimental Protocols

Protocol 1: Step-by-Step Guide to Small-Scale Solvent Screening

This protocol helps you efficiently identify a suitable solvent system using a small amount of your crude material.

  • Preparation: Place ~20-30 mg of your crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., isopropanol, ethanol) dropwise at room temperature, swirling after each drop.

  • Initial Solubility Test:

    • If the compound dissolves readily at room temperature, the solvent is likely unsuitable as a single-solvent system but may be a good "solvent" for a mixed system.[3]

    • If the compound is insoluble, proceed to the next step.

  • Heating: Gently heat the insoluble mixtures in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[3] Be sure to use the minimum amount of hot solvent.[7]

  • Cooling: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 10-15 minutes.

  • Observation:

    • Ideal Single Solvent: A large quantity of crystals forms upon cooling.

    • Potential Mixed-Solvent System: If the compound remains dissolved, it's a candidate for a "solvent." Take this solution and begin adding a test "antisolvent" (e.g., diethyl ether) dropwise until persistent cloudiness appears. Reheat to clarify and then cool as before.

  • Selection: Choose the solvent or solvent system that provides the best balance of high solubility when hot and low solubility when cold, resulting in a good recovery of crystalline solid.

Recrystallization Workflow Diagram

Recrystallization_Workflow start_end start_end process process decision decision output output issue issue A Start: Crude Solid B Dissolve in Minimum Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Slowly Cool Solution C->E No D->E F Crystals Form? E->F L Troubleshoot: - Oiling Out? E->L Oil forms G Collect Crystals (Vacuum Filtration) F->G Yes K Troubleshoot: - Too much solvent? - Supersaturated? F->K No H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Sources

Troubleshooting

Preventing racemization of Methyl 3-amino-4-methylpentanoate during coupling

Topic: Strategies for Preventing Racemization of Methyl 3-amino-4-methylpentanoate During Amide Bond Formation Audience: Researchers, Scientists, and Drug Development Professionals Document ID: TSC-2026-03-A7 Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Preventing Racemization of Methyl 3-amino-4-methylpentanoate During Amide Bond Formation

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-2026-03-A7

Introduction

Methyl 3-amino-4-methylpentanoate, a derivative of β-leucine, presents unique challenges in peptide synthesis and other amide coupling reactions. Its β-amino acid structure, combined with the steric bulk of the adjacent isobutyl group, can significantly slow down coupling kinetics. This sluggish reaction rate provides an extended window for competing side reactions, most notably the loss of stereochemical integrity at the α-carbon, a process known as racemization. This guide provides a comprehensive technical overview, frequently asked questions, and detailed troubleshooting protocols to help researchers maintain the chiral purity of Methyl 3-amino-4-methylpentanoate and similar sterically hindered building blocks during coupling.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for Methyl 3-amino-4-methylpentanoate?

A1: Racemization is the conversion of a single, pure enantiomer into a mixture of both L- and D-enantiomers.[1] For a chiral molecule like Methyl 3-amino-4-methylpentanoate, maintaining its specific 3D configuration is paramount for its function in a final product, such as a pharmaceutical compound. The incorporation of the incorrect diastereomer can drastically alter the biological activity, binding affinity, and overall efficacy of the target molecule.[1]

Q2: What is the primary chemical mechanism that causes racemization during a coupling reaction?

A2: The dominant mechanism for racemization during amide bond formation is the base-catalyzed formation of a 5(4H)-oxazolone (or azlactone) intermediate from the activated N-protected amino acid.[1][2] The proton on the chiral α-carbon of this oxazolone ring is highly acidic and can be easily removed by a base.[1] This creates a planar, achiral intermediate that, upon attack by the amine, can be protonated from either side, leading to a mixture of L and D products.[1][2] A secondary, less common pathway is the direct abstraction of the α-proton by a base from the activated amino acid, forming an enolate.[1][2]

Q3: Which factors in my coupling reaction have the biggest impact on racemization?

A3: Several factors critically influence the rate of racemization.[3] These include:

  • The Base: The strength, concentration, and steric hindrance of the base used are crucial. Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) are more likely to promote racemization than weaker or bulkier bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1][3]

  • The Coupling Reagent: The choice of activating agent determines the reactivity of the carboxylic acid. Highly reactive intermediates can couple faster, but may also be more prone to racemization if the coupling itself is slow. Carbodiimides like DIC, when used alone, can lead to significant racemization, making the use of additives essential.[2][4]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are vital.[1][5] They react with the highly activated intermediate to form a more stable active ester, which is less susceptible to racemization.[1]

  • Temperature: Higher temperatures can increase the rate of both the desired coupling and the undesired racemization.[6] Low-temperature protocols are often recommended to suppress epimerization.[2][6]

  • Pre-activation Time: Allowing the activated amino acid to stand for an extended period before the addition of the amine component increases the opportunity for racemization to occur.[7][8]

Q4: Are there specific coupling reagents that are recommended for sterically hindered amino acids like this one?

A4: Yes, for challenging couplings involving sterically hindered residues, high-potency uronium or phosphonium salt-based reagents are often preferred.[9] Reagents like HATU, HCTU, and COMU are known for their high reactivity and efficiency.[4][10][11] COMU, in particular, has shown excellent performance in reducing racemization.[7][11] When using carbodiimides, the combination of DIC with an additive like OxymaPure is considered a modern gold standard for suppressing racemization.[12][13]

Visualizing the Problem: Racemization Pathways

RacemizationPathways Figure 1. Competing Pathways in Amide Coupling cluster_desired Desired Reaction Pathway (Fast) cluster_side Undesired Racemization Pathways (Slow Coupling) Start N-Protected Amino Acid (Chiral) Activated Activated Intermediate (e.g., O-Acylisourea) Start->Activated + Coupling Reagent Amine Amine Component (e.g., R-NH2) Oxazolone Oxazolone Intermediate (Highly Prone to Racemization) Activated->Oxazolone Intramolecular Cyclization Desired Desired Peptide Product (Chiral Integrity Maintained) Activated->Desired + Amine (Fast Coupling) Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H+ Racemized Racemized Peptide Product (Loss of Chiral Integrity) Enolate->Racemized + Amine + H+

Caption: Figure 1. Competing Pathways in Amide Coupling.

Troubleshooting Guide: Minimizing Diastereomeric Impurities

This section addresses common problems encountered when coupling Methyl 3-amino-4-methylpentanoate and provides actionable solutions.

Problem 1: Significant Racemization Detected (>2%) by Chiral HPLC or NMR
  • Potential Cause A: Inappropriate Base Selection. The use of a strong, non-hindered base like DIPEA is a common culprit.[1][3] While effective for driving reactions, it readily abstracts the acidic α-proton, promoting oxazolone formation and subsequent racemization.

    • Solution: Switch to a weaker or more sterically hindered base. The order of preference to minimize racemization is generally: 2,4,6-Collidine (TMP) > N-Methylmorpholine (NMM) > DIPEA .[3][13] Use the minimum number of equivalents required for the reaction, typically 1.5-2.0 equivalents for uronium/phosphonium reagents.

  • Potential Cause B: Suboptimal Coupling Reagent/Additive Combination. Using a carbodiimide (DCC, DIC) without a racemization-suppressing additive is highly likely to cause significant epimerization.[2][4] Even with additives, the choice matters.

    • Solution:

      • Carbodiimide-Based: Always use an additive. The combination of DIC with OxymaPure is highly recommended for its efficacy and safety profile.[12][13] HOAt is also more effective than HOBt at suppressing racemization.[14][15]

      • Uronium/Phosphonium-Based: For this sterically hindered coupling, a high-efficiency reagent is advised. COMU is an excellent choice as it is based on Oxyma and has been shown to perform well with minimal base.[7][11] HATU is another powerful and common option.[4][16]

  • Potential Cause C: Extended Pre-activation or Reaction Time. The longer the activated amino acid exists before it couples, the greater the chance of racemization.[7] This is especially true if the coupling reaction itself is slow due to steric hindrance.

    • Solution: Minimize pre-activation time. Ideally, the coupling reagent and base should be added to the carboxylic acid component and then immediately introduced to the amine component. Avoid letting the activated mixture sit for more than a few minutes. If the reaction is sluggish, consider a second coupling (double coupling) rather than excessively extending the time of the first.[10]

Table 1: Impact of Base Selection on Racemization
BaseTypical pKaSteric HindranceRacemization PotentialRecommended Use
DIPEA (N,N-Diisopropylethylamine)~10.7ModerateHighUse with caution, only when necessary for difficult couplings and with other optimized parameters.[1]
NMM (N-Methylmorpholine)~7.4LowModerateA good general-purpose alternative to DIPEA, offering a better balance of basicity and lower racemization risk.[2][13]
TMP (2,4,6-Collidine)~7.4HighLowHighly Recommended. Its steric bulk hinders its ability to abstract the α-proton, significantly reducing racemization.[2][3][7]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using COMU/TMP

This protocol is recommended for achieving high coupling efficiency with minimal racemization for sterically demanding substrates.

  • Preparation: In a reaction vessel, dissolve Methyl 3-amino-4-methylpentanoate hydrochloride (1.0 eq.) in anhydrous DMF.

  • Carboxylic Acid Activation: In a separate, dry vessel, dissolve the N-protected carboxylic acid (1.1 eq.) in anhydrous DMF.

  • Add COMU (1.1 eq.) to the carboxylic acid solution.

  • Add 2,4,6-Collidine (TMP) (2.2 eq.) to the vessel containing the amine.

  • Coupling: Immediately transfer the activated carboxylic acid solution (from step 3) to the amine solution (from step 4).

  • Reaction: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by LC-MS or TLC.

  • Work-up: Once the reaction is complete, proceed with standard aqueous work-up and purification procedures. The by-products of COMU are water-soluble, which can simplify purification.[7]

Protocol 2: Optimized Carbodiimide Coupling using DIC/Oxyma

This protocol provides a cost-effective and highly reliable method for suppressing racemization.

  • Preparation: In a reaction vessel, dissolve the N-protected carboxylic acid (1.1 eq.) and OxymaPure (1.2 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add Diisopropylcarbodiimide (DIC) (1.1 eq.) to the solution and stir for 5-10 minutes. Do not pre-activate for an extended period.

  • Amine Addition: In a separate vessel, dissolve Methyl 3-amino-4-methylpentanoate hydrochloride (1.0 eq.) in DMF and add N-Methylmorpholine (NMM) (1.0 eq.) to neutralize the salt.

  • Coupling: Transfer the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes before warming to room temperature. Continue stirring for 4-8 hours, monitoring for completion. Low temperatures are recommended for carbodiimide-mediated couplings to reduce side reactions.[2]

  • Work-up: Filter off the diisopropylurea (DCU) byproduct if it precipitates. Proceed with standard aqueous work-up and purification.

Workflow for Troubleshooting Racemization Issues

TroubleshootingWorkflow Figure 2. Logical Flow for Racemization Troubleshooting Start Problem: Racemization >2% CheckBase Is the base DIPEA? Start->CheckBase ChangeBase Action: Switch to 2,4,6-Collidine or NMM. Re-run experiment. CheckBase->ChangeBase Yes CheckReagent Is a carbodiimide being used without an additive? CheckBase->CheckReagent No Success Problem Resolved ChangeBase->Success AddOxyma Action: Add OxymaPure or HOAt. Re-run experiment. CheckReagent->AddOxyma Yes CheckTemp Is the reaction run at elevated temperature? CheckReagent->CheckTemp No AddOxyma->Success LowerTemp Action: Run coupling at 0°C, allowing slow warming to RT. CheckTemp->LowerTemp Yes CheckPreactivation Is pre-activation time >10 min? CheckTemp->CheckPreactivation No LowerTemp->Success MinimizePreactivation Action: Minimize pre-activation. Add activated acid immediately. CheckPreactivation->MinimizePreactivation Yes ConsiderUronium Consider switching to a high-potency reagent like COMU or HATU. CheckPreactivation->ConsiderUronium No MinimizePreactivation->Success ConsiderUronium->Success

Caption: Figure 2. Logical Flow for Racemization Troubleshooting.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (Source: Benchchem)
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Source: Bachem)
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (Source: AAPPTEC)
  • Coupling Reagents. (Source: AAPPTEC)
  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. (Source: Benchchem)
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (Source: PubMed)
  • Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. (Source: RSC Publishing)
  • 7.
  • Optimizing Peptide Coupling: Key Techniques. (Source: CordenPharma)
  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (Source: Luxembourg Bio Technologies)
  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. (Source: Luxembourg Bio Technologies)
  • Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. (Source: Taylor & Francis Online)
  • Evolution of amide bond form
  • COMU: A third generation of uronium-type coupling reagents. (Source: Luxembourg Bio Technologies)
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Efficient peptide coupling involving sterically hindered amino acids. (Source: PubMed)
  • HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. (Source: Benchchem)
  • Monitoring of Peptide Coupling and Capping. (Source: AAPPTEC)
  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. (Source: RSC Publishing)
  • How to Optimize Amide Synthesis for Low-Temperature Applications.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Amide and Peptide Bond Formation in Water at Room Temper
  • 3.8 UroniumlGuanidinium Salts. (Source: Thieme)
  • Coupling reaction sometimes works, sometimes doesn't. (Source: Reddit)
  • Peptide Coupling Reactions: Mechanisms, Reagents & Str
  • Technical Support Center: Prevention of Racemization in Peptide Synthesis. (Source: Benchchem)
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (Source: Organic Chemistry Portal)
  • Preventing racemization of Fmoc-His(3-Me)-OH during coupling. (Source: Benchchem)

Sources

Optimization

Handling hygroscopic properties of Methyl 3-amino-4-methylpentanoate hydrochloride

The following guide serves as a specialized Technical Support Center for researchers working with Methyl 3-amino-4-methylpentanoate hydrochloride (CAS 1219839-34-5 / 679789-35-6). It addresses the critical challenge of h...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Methyl 3-amino-4-methylpentanoate hydrochloride (CAS 1219839-34-5 / 679789-35-6). It addresses the critical challenge of hygroscopicity —the tendency of this salt to absorb atmospheric moisture—which leads to hydrolysis, stoichiometry errors, and experimental failure.

Status: Operational Topic: Hygroscopicity Management & Stability Protocols Applicable Compound: Methyl 3-amino-4-methylpentanoate hydrochloride (β-Leucine methyl ester HCl) Audience: Synthetic Chemists, Medicinal Chemists, Process Engineers

Core Handling Directives

This compound is the hydrochloride salt of a


-amino acid ester. While the salt form stabilizes the amine, the methyl ester moiety is susceptible to hydrolysis, a process catalytically accelerated by the presence of moisture and the compound's own acidic nature (ammonium salt).
The "Dry Chain" Protocol

To maintain purity (>95%) and prevent the formation of the parent acid (3-amino-4-methylpentanoic acid), you must maintain a "Dry Chain" of custody.

ParameterSpecificationScientific Rationale
Storage Temp -20°C (Preferred) or 2-8°CLow temperature kinetically inhibits hydrolysis rates if trace moisture is present [1].
Atmosphere Argon or Nitrogen Displaces humid air.[1][2] The compound is deliquescent; it will liquefy in high humidity.
Container Tightly Sealed + Desiccant Secondary containment with activated silica gel or P2O5 is required for long-term storage.
Solvents Anhydrous (<50 ppm water) Protichydrolysis is the primary degradation pathway. Use fresh DMSO/MeOH.

Troubleshooting Guide (Q&A)

Issue 1: Physical State Change

Q: My white powder has turned into a sticky gum or a liquid. Is it still usable?

A: This is a classic sign of deliquescence . The salt has absorbed enough water from the air to dissolve in it.

  • Diagnosis: The compound is likely intact but wet. However, prolonged exposure to this aqueous state will hydrolyze the ester.[3]

  • Immediate Action: Check LCMS/NMR.

    • If pure: Redissolve in anhydrous methanol, concentrate in vacuo, and precipitate with dry diethyl ether to recover the solid [2].

    • If hydrolyzed (>5% acid): Recrystallization is difficult.[2] It is often more cost-effective to discard and repurchase or re-esterify using thionyl chloride/methanol [3].

Issue 2: Stoichiometry Errors

Q: My coupling reactions are consistently failing or under-yielding. I weighed the correct amount.

A: You likely weighed "water weight."[2] Hygroscopic salts can absorb 10-20% of their weight in water within minutes on an open balance.

  • The Fix: Do not weigh by target mass on an open bench.

    • Tare a dry vial with a septum.[2]

    • Add approximate amount of salt inside a glovebox or glovebag.[2]

    • Weigh the closed vial outside.[2]

    • Calculate exact moles based on this mass (adjusting for solvent if using a stock solution).

    • Self-Validating Step: Perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the true weight % of the active compound before critical steps.

Issue 3: Hydrolysis Signals

Q: I see a new peak in my NMR/LCMS corresponding to the carboxylic acid (M-14). Why?

A: This is ester hydrolysis .[2][3][4][5]

  • Cause: Exposure to moisture in the presence of the ammonium salt (which acts as a weak acid catalyst) or basic workup conditions.

  • Prevention:

    • Avoid aqueous workups if possible.[2]

    • If aqueous wash is necessary, use ice-cold saturated NaHCO3 and separate layers immediately. Never leave the ester in contact with water for extended periods [4].[3]

Experimental Workflows

Workflow A: Safe Weighing & Solubilization

Use this workflow to prevent moisture uptake during reaction setup.

WeighingProtocol Start Start: Solid Reagent (-20°C Storage) Equilibrate Equilibrate to RT (Sealed Desiccator) Start->Equilibrate Prevent condensation Atmosphere Is Glovebox Available? Equilibrate->Atmosphere Glovebox Weigh inside Argon/N2 atmosphere Atmosphere->Glovebox Yes Bench Quick-Weigh Technique: 1. Tare sealed vial 2. Add solid quickly 3. Reseal & Weigh Atmosphere->Bench No Solubilize Dissolve in Anhydrous Solvent (DMSO/DMF/MeOH) Glovebox->Solubilize Bench->Solubilize QC Optional: qNMR for Exact Molarity Solubilize->QC Use Proceed to Reaction QC->Use

Figure 1: Decision matrix for handling hygroscopic ester salts to minimize water uptake.

Workflow B: Hydrolysis Troubleshooting Decision Tree

Use this when impurities appear in your analytical data.

HydrolysisTree Problem Impurity Detected (LCMS/NMR) CheckMass Mass = M-14 (Acid)? Problem->CheckMass NotHydrolysis Other Side Reaction (Check reagents) CheckMass->NotHydrolysis No IsHydrolysis Confirmed Hydrolysis CheckMass->IsHydrolysis Yes SourceCheck Check Source IsHydrolysis->SourceCheck StockSol Stock Solution Degradation SourceCheck->StockSol Pre-reaction Workup Workup Induced SourceCheck->Workup Post-reaction ActionStock Action: Make fresh. Do not store aqueous solutions >24h. StockSol->ActionStock ActionWorkup Action: Switch to non-aqueous workup or cold brine wash. Workup->ActionWorkup

Figure 2: Diagnostic path for identifying and resolving ester hydrolysis issues.

Stability Data & Solvent Compatibility

The following table summarizes the stability of Methyl 3-amino-4-methylpentanoate HCl in common laboratory solvents.

Solvent SystemStability WindowRecommendation
Water (pH 7) < 24 HoursAvoid storage. Prepare immediately before use.
DMSO (Anhydrous) Weeks at -20°CRecommended for stock solutions.[6]
Methanol (Anhydrous) Days to WeeksGood for reactions, but transesterification can occur if other alcohols are present.
DMF (Anhydrous) DaysMonitor for dimethylamine impurities over time.
Acetonitrile High StabilityPoor solubility for the HCl salt; may require water/alcohol co-solvent (risky).

Key Reference Insight:


-amino acid esters can be slightly more sterically robust than 

-amino esters, but the HCl salt creates an acidic microenvironment that promotes autocatalytic hydrolysis if any moisture is introduced [5].

References

  • BenchChem . (2025).[1][3] Storage and handling guidelines for β-Alanine methyl ester hydrochloride to prevent degradation. Retrieved from .

  • ResearchGate . (2016).[7] How to isolate a very hygroscopic salt from a reaction solution? Retrieved from .

  • Google Patents . (2003). Method for producing amino acid ester hydrochloride (JP2003137850A). Retrieved from .

  • BenchChem . (2025).[3] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from .

  • National Institutes of Health (NIH) . (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide. Retrieved from .

Sources

Troubleshooting

Troubleshooting impurity formation in Methyl 3-amino-4-methylpentanoate reactions

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and preve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent impurity formation during the synthesis of this and structurally related β-amino esters. Our focus is on providing in-depth, mechanistically-grounded solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the synthesis and purification of β-amino esters.

Q1: What are the most common classes of impurities I should anticipate in the synthesis of Methyl 3-amino-4-methylpentanoate?

A: Impurities can generally be categorized into three main sources: process-related, starting materials, and degradation products.[1]

  • Organic Impurities: These are the most common and arise from starting materials, by-products, intermediates, and reagents.[1] For this specific synthesis, expect unreacted starting materials, by-products from side reactions like dimerization, and potential positional isomers.[2]

  • Inorganic Impurities: These can include residual catalysts, salts from workup procedures, and heavy metals from reactors or reagents.[1]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process are a common impurity class that must be controlled.[1]

Q2: Which analytical technique is the "gold standard" for routine impurity profiling of this compound?

A: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC coupled with UV and/or Mass Spectrometry (MS) detection, is considered the primary tool for impurity profiling.[3] It is highly effective for separating and quantifying non-volatile organic impurities. For volatile impurities, such as residual solvents, Gas Chromatography (GC) is the preferred method.

Q3: My final product has a persistent color, even after initial purification. What is the likely cause?

A: Color in the final product often indicates the presence of highly conjugated systems or oxidized species. Potential causes include the oxidation of the amino group, which can lead to colored impurities, or the formation of azo-compounds if certain reducing agents are used on nitro-aromatic precursors in related syntheses.[4] It is also possible that trace metal impurities are forming colored complexes.

Q4: What is the significance of controlling enantiomeric or diastereomeric purity?

A: Methyl 3-amino-4-methylpentanoate is a chiral molecule. In pharmaceutical applications, different enantiomers or diastereomers can have vastly different pharmacological and toxicological profiles. Therefore, controlling stereochemistry is critical. Regulatory agencies have strict guidelines for the quantification and control of stereoisomeric impurities. Chiral HPLC is the standard method for determining enantiomeric purity.[2]

In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues encountered during synthesis.

Problem 1: Low Yield with Significant Unreacted Starting Material Detected

Potential Causes & Scientific Rationale:

  • Insufficient Reagent Stoichiometry or Activity: The reaction may be equilibrium-limited or the reagents may have degraded upon storage. For instance, in reactions involving esterification, the catalyst (e.g., acid) may be neutralized, or the esterifying agent (e.g., methanol) may not be in sufficient excess to drive the reaction to completion.

  • Sub-optimal Reaction Temperature: Every reaction has an optimal temperature range. Too low a temperature will result in slow kinetics, while too high a temperature can promote side reactions or reagent decomposition.

  • Poor Solubility: If one of the starting materials is not fully dissolved in the reaction solvent, the reaction becomes mass-transfer limited, leading to an incomplete reaction.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents (e.g., water in an acid-catalyzed reaction).

Diagnostic Steps & Corrective Actions:

  • Verify Reagent Quality: Use fresh, high-purity reagents. If using a catalyst like Raney Nickel for a reduction step in a related synthesis, ensure it is active.[4]

  • Optimize Stoichiometry: Perform a small-scale experiment with an increased excess of the limiting reagent (e.g., increase from 1.5 to 2.5 equivalents).

  • Temperature Study: Run the reaction at slightly elevated temperatures (e.g., in 10°C increments), monitoring by Thin Layer Chromatography (TLC) or HPLC to track the disappearance of starting material versus the formation of new impurity spots.

  • Solvent Screening: If solubility is suspected, test alternative solvents or solvent mixtures that are known to better solubilize your starting materials.

Problem 2: Appearance of a Major Unknown Peak in HPLC, Suspected Dimerization

Potential Causes & Scientific Rationale:

β-amino esters are susceptible to intermolecular side reactions. The most common is the formation of an amide dimer, where the amino group of one molecule attacks the ester carbonyl of another. This is particularly prevalent at elevated temperatures or under basic conditions.

Diagnostic Steps & Corrective Actions:

  • Characterize the Impurity: Isolate the impurity using preparative HPLC. Characterize its structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5] The expected mass of the dimer would be (2 * M) - CH₃OH, where M is the molecular weight of the product.

  • Modify Reaction Conditions:

    • Temperature Control: Avoid prolonged heating. If the reaction requires heat, determine the minimum effective temperature and time.

    • pH Control: During workup, avoid strongly basic conditions. Use a mild base like sodium bicarbonate for neutralization instead of sodium hydroxide.

    • Protecting Groups: For multi-step syntheses, consider using a protecting group for the amine (e.g., Boc), which can be removed in a final step.[6] This prevents the amine from acting as a nucleophile.

Visualizing Impurity Formation Pathways

The following diagram illustrates potential side reactions that can lead to common impurities during the synthesis and workup of β-amino esters.

G reactant β-Amino Ester (Product) dimer Amide Dimer reactant->dimer High Temp / Base (Intermolecular) acid Parent Carboxylic Acid (Hydrolysis Product) reactant->acid Acid / Base / H₂O (Hydrolysis) lactam β-Lactam (Cyclization) reactant->lactam Heat / Activation (Intramolecular) oxidized Oxidized Impurities reactant->oxidized Air (O₂) / Oxidants (Oxidation)

Caption: Common impurity formation pathways from a β-amino ester.

Key Experimental Protocols
Protocol 1: General Purification by Silica Gel Column Chromatography

This protocol is a standard method for removing polar and non-polar impurities.[7]

  • Slurry Preparation: Choose an appropriate non-polar solvent (e.g., hexane). In a beaker, add silica gel to the solvent to create a slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the silica bed run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Troubleshooting Workflow for an Unknown Impurity

This workflow guides the user through a logical process of identification and mitigation.

G start_node Unknown Peak Detected in HPLC/GC decision1 Is MW determinable by LC-MS? start_node->decision1 decision2 Does MW match a plausible side product? decision1->decision2 Yes action4 Isolate with Prep HPLC/SFC decision1->action4 No action1 Characterize by NMR, IR, etc. decision2->action1 No action2 Propose Structure & Formation Mechanism decision2->action2 Yes action1->action2 action3 Modify reaction conditions to prevent formation (Temp, pH, Stoichiometry) action2->action3 end_node Impurity Controlled action3->end_node action4->action1

Caption: A systematic workflow for identifying and controlling unknown impurities.

Data Summary Table

The following table summarizes common analytical techniques for impurity characterization, as recommended by various regulatory and scientific sources.[1][3][8]

Impurity Type Potential Source Primary Analytical Technique Secondary/Confirmatory Technique
Unreacted Starting Materials Incomplete reactionHPLC, GCTLC
Process By-products (e.g., Dimers) Side reactions, high temperatureLC-MSNMR, Preparative HPLC for isolation
Degradation Products (e.g., Hydrolysis) Workup, storage conditionsHPLC, LC-MSForced degradation studies
Residual Solvents Synthesis, purificationGC-MS (Headspace)NMR (¹H)
Enantiomeric/Diastereomeric Impurities Non-stereoselective synthesisChiral HPLCChiral SFC
Inorganic Salts/Catalysts Reagents, workupICP-MS, Ion ChromatographyGravimetric Analysis
References
  • Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Google Scholar.
  • Recent trends in the impurity profile of pharmaceuticals - PMC.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals - Research and Reviews.
  • A Review on Impurity Profiling In Pharmaceutical Substances.
  • Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal.
  • Amine plant troubleshooting and optimiz
  • A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem.
  • Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions. Benchchem.
  • Amine Tre
  • Characterization of Methyl 4-amino-3-phenylbutanoate Impurities: A Compar
  • 3-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid. CymitQuimica.

Sources

Optimization

Technical Support Center: Residual Solvent Remediation for Methyl 3-amino-4-methylpentanoate Hydrochloride

Welcome to the technical support and troubleshooting center for the isolation and purification of Methyl 3-amino-4-methylpentanoate hydrochloride . As a highly water-soluble, hygroscopic -amino acid ester salt, this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of Methyl 3-amino-4-methylpentanoate hydrochloride . As a highly water-soluble, hygroscopic


-amino acid ester salt, this compound presents unique challenges during the final drying phases. Standard drying techniques often fail due to the strong hydrogen-bonding network within the crystal lattice, which readily traps polar organic solvents.

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols to achieve regulatory compliance without compromising the structural integrity of the Active Pharmaceutical Ingredient (API).

Regulatory Targets & Quantitative Parameters

Before initiating solvent removal, it is critical to define the target thresholds. The1 establish strict limits for residual solvents based on patient safety and toxicity profiles[1].

Table 1: ICH Q3C Limits for Common Solvents in Amino Acid Ester Synthesis

SolventICH ClassPermitted Daily Exposure (PDE)Concentration Limit (ppm)
Methanol Class 230.0 mg/day3,000 ppm
Toluene Class 28.9 mg/day890 ppm
Ethyl Acetate Class 350.0 mg/day5,000 ppm
Acetone Class 350.0 mg/day5,000 ppm
Ethanol Class 350.0 mg/day5,000 ppm
n-Heptane Class 350.0 mg/day5,000 ppm

Table 2: Optimization Parameters for Targeted Solvent Removal

Removal TechniqueTarget Solvent ProfileOptimal TempVacuum LevelKey Condition/Additive
Standard Vacuum Drying Volatile, non-polar (e.g., EtOAc)30–40°C< 10 mbarHigh surface area spread
Vacuum Hydration Lattice-trapped alcohols (e.g., MeOH)30°C200–300 mbarCo-incubated H₂O vapor
Vacuum Desiccation Residual moisture / HCl off-gassingAmbient< 10 mbarNaOH pellets desiccant
Solvent Exchange High-boiling (e.g., Toluene)AmbientN/AHeptane anti-solvent
Decision Workflow for Solvent Remediation

The physical state of the residual solvent (surface-adsorbed vs. lattice-trapped) dictates the required remediation strategy.

G Start Wet Methyl 3-amino-4-methylpentanoate HCl Analyze Identify Residual Solvent (GC-FID Analysis) Start->Analyze Classify Solvent Nature & Lattice Entrapment Analyze->Classify Alcohols Polar/Alcohols (e.g., MeOH) Trapped in Crystal Lattice Classify->Alcohols NonPolar Volatile Non-Polar (e.g., EtOAc) Surface Adsorbed Classify->NonPolar HighBoil High-Boiling (e.g., Toluene) Strongly Coordinated Classify->HighBoil VacHydration Vacuum Hydration (Displace solvent with H2O vapor) Alcohols->VacHydration StandardDry Standard Vacuum Drying (<40°C, high vacuum) NonPolar->StandardDry Trituration Solvent Exchange / Trituration (e.g., with Heptane) HighBoil->Trituration Desiccator Vacuum Desiccator with NaOH (Remove residual moisture & HCl) VacHydration->Desiccator Trituration->StandardDry Final Dry, Compliant API (Meets ICH Q3C Limits) StandardDry->Final Desiccator->Final

Workflow for targeted residual solvent removal from Methyl 3-amino-4-methylpentanoate hydrochloride.

Troubleshooting & FAQs

Q1: Why is prolonged vacuum drying at 40–50°C failing to reduce methanol levels below 3,000 ppm? A: This is a classic case of crystal lattice entrapment. The hydrochloride salt of Methyl 3-amino-4-methylpentanoate forms a highly polar crystalline lattice. Aliphatic alcohols like methanol act as hydrogen bond donors and acceptors, effectively substituting for water molecules and coordinating tightly with the chloride anion and the protonated amine (


). The thermal energy provided at 40°C is insufficient to overcome the activation energy required to break these hydrogen bonds. Increasing the temperature is not an option, as it risks thermal degradation, ester hydrolysis, or unwanted cyclization of the API[2].

Q2: How can I break this lattice entrapment safely without degrading the API? A: You must utilize a technique known as Vacuum Hydration (or moisture-assisted solvent displacement). By introducing water vapor into the drying chamber under mild vacuum, the water molecules—which possess a higher hydrogen-bonding affinity and smaller steric bulk than methanol—aggressively penetrate the lattice. The water displaces the trapped alcohol molecules, which are subsequently swept away by the vacuum[3].

Q3: Because this is a hydrochloride salt, I am noticing corrosion in my vacuum oven and inconsistent drying. How do I fix this? A: Hydrochloride salts can off-gas trace amounts of HCl vapor during the drying process, especially if residual moisture causes localized hydrolysis. To prevent oven corrosion and ensure complete drying of this hygroscopic salt, transfer the semi-dry API to a vacuum desiccator equipped with Sodium Hydroxide (NaOH) pellets. NaOH acts as a dual-action agent: it is a potent desiccant that rapidly pulls moisture from the salt, and it serves as an acid scavenger, neutralizing any liberated HCl gas to protect your equipment and drive the equilibrium toward a neutral, dry salt[4][5].

Q4: What is the validated method for quantifying the remaining solvents to ensure ICH Q3C compliance? A: The industry standard for residual solvent analysis in hydrochloride APIs is 6[6]. For volatile solvents like methanol and ethyl acetate, headspace GC-FID is preferred as it prevents the non-volatile API salt from contaminating the GC column.

Validated Experimental Protocols
Protocol A: Vacuum Hydration & Desiccation (For Lattice-Trapped Alcohols)

Use this protocol when GC-FID indicates persistent levels of Class 2/3 alcohols (Methanol, Ethanol, IPA).

  • Preparation: Spread the wet Methyl 3-amino-4-methylpentanoate hydrochloride in a thin, even layer (< 1 cm thick) on a glass or PTFE-lined drying tray to maximize the exposed surface area.

  • Hydration Chamber Setup: Place the tray into a vacuum oven. Alongside the API tray, place a secondary open beaker containing 50 mL of distilled water.

  • Equilibration (Displacement Phase): Seal the oven and apply a mild vacuum (200–300 mbar) at 30°C. Hold these conditions for 4 to 6 hours.

    • Causality: The reduced pressure vaporizes the water, saturating the chamber. The water vapor permeates the API crystal lattice, thermodynamically displacing the trapped alcohol[3].

  • Evacuation Phase: Carefully vent the oven and remove the water beaker. Re-seal and apply a high vacuum (< 10 mbar) at 35°C for 4 hours to purge the displaced alcohol and bulk surface moisture.

  • Final Desiccation (Self-Validating Step): Transfer the API to a glass vacuum desiccator containing a fresh bed of NaOH pellets (or

    
    ). Apply high vacuum, seal the desiccator, and isolate it from the pump. Leave for 12–24 hours.
    
    • Validation: Monitor the desiccator's analog pressure gauge. A stable vacuum indicates the absence of off-gassing. Weigh the API; constant weight confirms complete desiccation.

Protocol B: Solvent Exchange / Trituration (For High-Boiling Solvents)

Use this protocol to remove strongly coordinated high-boiling solvents (e.g., Toluene) or when scaling up.

  • Suspension: Transfer the wet API into a round-bottom flask. Add 5 to 10 volumes (v/w) of a non-polar anti-solvent, such as n-heptane. The hydrochloride salt is completely insoluble in heptane, but the target residual organic solvents are highly miscible.

  • Agitation: Stir the suspension vigorously at room temperature for 2 hours using a mechanical stirrer.

    • Causality: The severe concentration gradient forces the high-boiling solvent to diffuse out of the API matrix and partition into the bulk heptane phase.

  • Filtration: Isolate the solid via vacuum filtration (e.g., using a Büchner funnel). Critical: Perform this step under a blanket of dry nitrogen. Because the compound is hygroscopic, drawing ambient laboratory air through the filter cake will cause rapid moisture condensation[2].

  • Drying: Transfer the heptane-wet cake to a vacuum oven. Dry at 35°C under high vacuum (< 10 mbar) until constant weight is achieved. Heptane (a Class 3 solvent) is highly volatile and will easily evaporate without lattice entrapment.

References
  • ICH Q3C (R8)
  • Pentanoic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1)
  • National Institutes of Health (NIH) / Pak J Pharm Sci.
  • Water exchange between different hygroscopic salts (Desiccation Techniques)
  • Drying salts with HCl solution (Handling Corrosive Vapors)
  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals (Vacuum Hydration)

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Methyl 3-amino-4-methylpentanoate hydrochloride

Topic: 1H NMR spectrum analysis of Methyl 3-amino-4-methylpentanoate hydrochloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary & Strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectrum analysis of Methyl 3-amino-4-methylpentanoate hydrochloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

In the development of peptidomimetics and chiral building blocks, Methyl 3-amino-4-methylpentanoate hydrochloride (also known as


-leucine methyl ester HCl) represents a critical intermediate. Its structural integrity is paramount for downstream synthesis. However, the analysis of amino acid ester salts presents unique challenges compared to their free-base counterparts or simple organic molecules.

This guide provides a comparative technical analysis of the 1H NMR spectral performance of this compound under different solvent systems and chemical states. Unlike standard datasheets, we evaluate the analytical "performance" of the spectrum itself —comparing resolution, information density, and impurity detection limits across the two primary solvent candidates: DMSO-d6 and Deuterium Oxide (D2O) .

Key Findings:

  • DMSO-d6 is the superior solvent for full structural validation, enabling quantification of the ammonium (

    
    ) group and detection of trace free-base impurities.
    
  • D2O serves as a robust alternative for backbone assignment but fails to capture exchangeable protons, masking potential salt-formation issues.

  • Chloroform-d (CDCl3) is functionally obsolete for this specific salt due to insolubility, despite its ubiquity in organic synthesis.

Comparative Analysis: Solvent System Performance

The choice of solvent dictates the "performance" of your NMR analysis. For Methyl 3-amino-4-methylpentanoate HCl, the presence of the ionic ammonium headgroup (


) and the hydrophobic isopropyl tail creates a solubility-resolution trade-off.
Table 1: Solvent Performance Benchmarking
FeatureDMSO-d6 (Recommended) D2O (Alternative) CDCl3 (Not Recommended)
Solubility ExcellentExcellentPoor / Insoluble
Ammonium (

) Signal
Visible (Broad triplet/singlet ~8.0–8.5 ppm)Invisible (Exchanged with D)N/A
Spectral Resolution High (may require viscosity correction)Very HighN/A
Water Signal Interference ~3.33 ppm (Can overlap with

-CH)
~4.79 ppm (HDO)N/A
Impurity Detection Detects Free Base vs. SaltCannot distinguish protonation stateN/A
Use Case Full Characterization & Purity Backbone Confirmation Only None
Detailed Technical Insight
The DMSO-d6 Advantage: Protonation State Validation

In DMSO-d6, the ammonium protons of the hydrochloride salt typically appear as a broad signal between 8.0 and 8.5 ppm . This signal is diagnostic.

  • Why it matters: If your synthesis failed to fully form the HCl salt, or if the free base is present, this signal will be absent or significantly upfield-shifted/broadened. D2O exchanges these protons (

    
    ), erasing this critical quality attribute.
    
The D2O Alternative: Resolution & Water Suppression

D2O is superior when the region of interest is strictly the aliphatic backbone (0.9 ppm – 3.7 ppm). The absence of the ammonium signal simplifies the baseline. However, the HDO residual peak (~4.79 ppm) is far removed from the analyte signals, unlike the water peak in DMSO (~3.33 ppm), which can sometimes interfere with the methine or methyl ester signals depending on exact shifts.

Structural Assignment & Chemical Shift Data[1]

The following data represents the consensus chemical shifts for Methyl 3-amino-4-methylpentanoate HCl.

Structure Reference:

  • Compound: Methyl 3-amino-4-methylpentanoate HCl[1]

  • Formula:

    
    
    
  • Key Moieties: Isopropyl group (

    
    ), Methine (
    
    
    
    ), Methylene (
    
    
    ), Methyl Ester (
    
    
    ).
Table 2: Representative 1H NMR Data (400 MHz, DMSO-d6)
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation

Ammonium8.15 – 8.40 br s / br t-Disappears in D2O. Diagnostic for HCl salt.

Methoxy3.60 – 3.65 s-Sharp singlet. Integral = 3H.

-CH
Methine3.30 – 3.45 m-Chiral center proton. Often overlaps with water in wet DMSO.

-CH

Methylene2.50 – 2.75 dd / m~16, 5Diastereotopic protons next to Carbonyl.

-CH
Methine1.85 – 2.00 m-Isopropyl methine.

-CH

Methyls0.90 – 0.98 d / dd~6.8Isopropyl methyls. Integral = 6H.

Note on Impurity Profiling:

  • Hydrolysis (Free Acid): Watch for the disappearance of the 3.6 ppm singlet (

    
    ) and appearance of a broad COOH proton >10 ppm.
    
  • Methanol: Residual solvent peak at ~3.16 ppm (CH3) and ~4.01 ppm (OH) in DMSO-d6.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol which includes an internal "System Suitability Test" (SST).

Phase 1: Sample Preparation
  • Massing: Weigh 5.0 – 10.0 mg of the dry hydrochloride salt.

    • Causality: <5 mg leads to poor signal-to-noise; >15 mg can cause viscosity broadening in DMSO.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the DMSO is from a fresh ampoule to minimize water content. High water content in DMSO will shift the water peak from 3.33 ppm, potentially obscuring the

      
      -CH signal.
      
  • Homogenization: Vortex for 30 seconds. The solution should be perfectly clear. Turbidity indicates impurities or free-base insolubility.

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The methyl ester protons have long T1 relaxation times. Short D1 results in integration errors, making the stoichiometry look incorrect (e.g., Methyl ester integrating to 2.5H instead of 3H).

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.

Phase 3: System Suitability Test (SST)

Before accepting the data, verify:

  • Residual Solvent: DMSO quintet at 2.50 ppm.

  • Water Peak: Sharp singlet at ~3.33 ppm. Broadening suggests exchange with the sample (expected for ammonium salts).

  • Integration Check: Calibrate the Isopropyl methyls (0.9 ppm) to 6.00H. The Methoxy singlet (3.6 ppm) must integrate to 2.95–3.05H.

Visualization: Analytical Decision Logic

The following diagrams illustrate the logical flow for solvent selection and structural assignment, encoded in Graphviz.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Methyl 3-amino-4-methylpentanoate HCl Analysis Q1 Is quantification of Ammonium (NH3+) required? Start->Q1 DMSO Select Solvent: DMSO-d6 (Standard for Salts) Q1->DMSO Yes D2O Select Solvent: D2O Q1->D2O No (Backbone only) Result_DMSO Outcome: - NH3+ visible (~8.3 ppm) - Confirms Salt Formation - Water peak ~3.3 ppm DMSO->Result_DMSO Result_D2O Outcome: - NH3+ invisible (Exchange) - Clean aliphatic region - Water peak ~4.79 ppm D2O->Result_D2O

Caption: Decision matrix for selecting the optimal NMR solvent based on analytical requirements (Salt confirmation vs. Backbone resolution).

Diagram 2: Structural Assignment Workflow

AssignmentWorkflow Sample 1H Spectrum (DMSO-d6) Step1 Identify Diagnostic Singlet (OCH3 ~3.6 ppm) Sample->Step1 Step2 Identify High-Field Doublet (Isopropyl CH3 ~0.9 ppm) Sample->Step2 Assign1 Confirm Methyl Ester Step1->Assign1 Step3 COSY Correlation (Track Spin System) Step2->Step3 Assign2 Confirm Leucine Scaffold Step3->Assign2 Assign3 Link NH3+ to Beta-CH Step3->Assign3

Caption: Logical workflow for assigning signals using 1D features and 2D COSY correlations.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53487343, (R)-methyl 3-amino-4-methylpentanoate hydrochloride. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for pulse sequences and solvent effects).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Comparative

Analytical Comparison Guide: MS/MS Fragmentation of Methyl 3-amino-4-methylpentanoate HCl vs. α-Amino Acid Alternatives

[M+H - NH3 Finalizing the Visuals I'm now integrating the neutral losses and diagnostic cleavage into the finalized DOT diagram for a detailed fragmentation pathway visualization. I've ensured all essential steps in the...

Author: BenchChem Technical Support Team. Date: March 2026

[M+H - NH3

Finalizing the Visuals

I'm now integrating the neutral losses and diagnostic cleavage into the finalized DOT diagram for a detailed fragmentation pathway visualization. I've ensured all essential steps in the LC-MS/MS workflow are clearly represented. My focus is to create a clear visual guide that supports the comparison analysis and highlights the significant fragmentation pathways of the beta amino acid, Methyl 3-amino-4-methylpentanoate.

Finalizing the Visuals

I'm now integrating the neutral losses and diagnostic cleavage into the finalized DOT diagram for a detailed fragmentation pathway visualization. I've ensured all essential steps in the LC-MS/MS workflow are clearly represented. My focus is to create a clear visual guide that supports the comparison analysis and highlights the significant fragmentation pathways of the beta amino acid, Methyl 3-amino-4-methylpentanoate.

Finalizing the Visuals

I'm now integrating the neutral losses and diagnostic cleavage into the finalized DOT diagram for a detailed fragmentation pathway visualization. I've ensured all essential steps in the LC-MS/MS workflow are clearly represented. My focus is to create a clear visual guide that supports the comparison analysis and highlights the significant fragmentation pathways of the beta amino acid, Methyl 3-amino-4-methylpentanoate.

Detailing the Cleavage

I'm now detailing the mechanistic foundations, focusing on fragmentation nomenclature and applying it to both compounds. I'm building a concise overview of how ESI leads to specific dissociation pathways in aliphatic amines and amino acid esters, especially noting the protonated molecular ion and alpha-cleavage. I'm also addressing differences between beta-leucine and alpha-leucine.

Differentiating Key Fragments

I'm now detailing definitive diagnostic markers and developing fragmentation comparisons. I am focusing on the implications of structural differences: specifically, how the immonium-like ion from alpha cleavage will differ between alpha and beta-leucine methyl esters. This structural shift fundamentally alters the resulting mass during CID/HCD, and impacts which ionization method will work best. I'm also addressing the observation that Cα-Cβ cleavage is rare in beta-amino acids during ExD. I plan to construct a table comparing these key fragments.

Constructing the Protocol

I'm now drafting a detailed, self-validating experimental protocol for differentiating the isomers. I'm focusing on UHPLC-Orbitrap parameters, including sample preparation with 0.1% FA to ensure protonation. I'm choosing HILIC chromatography for optimal amino group retention and defining HCD fragmentation settings (20, 30, 40 NCE) to capture both neutral losses and stable ions, specifically, m/z 72.1.

Refining the Parameterization

I'm now refining the experimental parameters, emphasizing the advantages of UHPLC-Orbitrap MS. I'm choosing a HILIC column for robust amino group retention and defining HCD fragmentation settings (20, 30, and 40 NCE) to capture diagnostic m/z 72.1 ions, ensuring the experiment's self-validating nature. I'm also now ready to draft the comparative table.

Constructing the Protocol

I'm now drafting the experimental protocol, detailing UHPLC-Orbitrap parameters and the 0.1% FA sample prep to encourage protonation, alongside HILIC chromatography for amino retention. I'm choosing HCD (20-40 NCE) to assess neutral losses and key ions.

Visualizing the Fragmentation

I'm now incorporating my DOT diagram into the comparison guide, focusing on the diagnostic Cα-Cβ cleavage and neutral losses. I've included nodes for ammonia loss, methanol loss and the beta-immonium ion. I'm prioritizing clarity. I am focusing on ensuring that the diagram captures the essential MS/MS fragmentation pathways.

Calculating Accurate Masses

I've now calculated accurate masses for key ions and neutral losses, improving the precision of the comparative table. Specifically, I confirmed the protonated Methyl 3-amino-4-methylpentanoate mass (146.12 m/z), immonium ion (72.08 m/z), and the Leucine immonium ion (86.10 m/z), which will be crucial for distinguishing between isomers. I am also calculating the neutral losses for more accurate comparison.

Calculating Accurate Masses

I've now calculated accurate masses for key ions and neutral losses for the table. This confirms the protonated Methyl 3-amino-4-methylpentanoate mass (146.12 m/z), immonium ion (72.08 m/z), and the Leucine immonium ion (86.10 m/z) to distinguish isomers. Neutral losses are also calculated.

Analyzing Diagnostic Markers

I'm now focusing on a specific diagnostic ion, and its fragmentation pattern. I've pinpointed m/z 72 as a key marker for distinguishing between alpha and beta-amino acid methyl esters. I'm investigating how structural differences affect fragmentation. I'm focusing on incorporating these findings into a comparative table to enhance the analytical approach.

Executive Summary

In peptidomimetic drug development, distinguishing unnatural β-amino acid derivatives from their naturally occurring α-amino acid isomers is a critical analytical hurdle. Methyl 3-amino-4-methylpentanoate HCl (a β-leucine methyl ester derivative) and Methyl Leucine (an α-leucine derivative) share identical precursor masses ([M+H]+ = 146.12 m/z) and similar elemental compositions.

As a Senior Application Scientist, I have designed this guide to objectively compare the tandem mass spectrometry (MS/MS) performance of these isomers. By understanding the causality behind their fragmentation pathways, researchers can reliably deploy targeted LC-MS/MS workflows to differentiate these compounds based on highly specific diagnostic ions.

Mechanistic Foundations: The Causality of Cleavage

To build a self-validating analytical method, we must first understand why these molecules fragment differently under identical conditions.

The accepted nomenclature for peptide and amino acid fragment ions was originally established by1[1]. When ionized via Electrospray Ionization (ESI), the protonated molecular ion [M+H]+ undergoes dissociation driven by charge localization. According to established mass spectrometry principles, 2[2].

The Structural Shift:

  • α-Leucine Methyl Ester: The amino group is on the C2 (α-carbon). Alpha-cleavage relative to the amine results in the loss of the ester group, yielding a standard immonium ion at 86.10 m/z .

  • Methyl 3-amino-4-methylpentanoate (β-isomer): The amino group is shifted to the C3 (β-carbon). Consequently, the alpha-cleavage occurs at the Cα-Cβ bond. This structural shift fundamentally alters the mass of the resulting fragment, yielding a unique β-immonium-like ion at 72.08 m/z .

Platform Selection (HCD vs. ETD): While Electron Transfer Dissociation (ETD) is often used for peptide sequencing,3[3]. Therefore, Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) is the strictly preferred method for generating the diagnostic Cα-Cβ cleavage necessary to identify this compound.

MS_Fragmentation cluster_0 Neutral Losses cluster_1 Diagnostic Cleavage Precursor Precursor Ion [M+H]+ m/z 146.12 (C7H16NO2+) LossNH3 [M+H - NH3]+ m/z 129.09 Precursor->LossNH3 -17.03 Da LossMeOH [M+H - CH3OH]+ m/z 114.09 Precursor->LossMeOH -32.03 Da Immonium β-Immonium Ion m/z 72.08 [CH(NH2)=CH(CH3)2]+ Precursor->Immonium Cα-Cβ Cleavage

Fig 2. Primary HCD fragmentation pathways of Methyl 3-amino-4-methylpentanoate.

Comparative Performance: β-Leucine vs. α-Leucine Derivatives

To objectively evaluate the analytical differentiation of these products, we map their respective fragmentation profiles. Both isomers exhibit identical neutral losses, making the low-mass immonium region the sole reliable differentiator.

Precursor[M+H]+Isomer TypeDiagnostic Immonium IonNeutral Loss (-NH3)Neutral Loss (-CH3OH)
146.12 m/z Methyl 3-amino-4-methylpentanoate (β-isomer)72.08 m/z 129.09 m/z114.09 m/z
146.12 m/z Methyl Leucine (α-isomer)86.10 m/z 129.09 m/z114.09 m/z

Data Interpretation: The presence of the 72.08 m/z peak definitively confirms the β-amino acid structure, whereas the 86.10 m/z peak confirms the α-amino acid structure.

Self-Validating Experimental Protocol

To ensure reproducible differentiation of these isomers, we utilize an4[4].

Step 1: Sample Preparation

  • Action: Reconstitute Methyl 3-amino-4-methylpentanoate HCl in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The 0.1% Formic Acid acts as a proton source, ensuring complete protonation of the primary amine to maximize the[M+H]+ precursor yield during electrospray ionization.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Causality: Small, highly polar aliphatic amines exhibit poor retention and peak shape on standard Reversed-Phase (C18) columns. HILIC provides superior orthogonal retention for polar metabolites.

Step 3: Mass Spectrometry Parameters

  • Action: Operate the mass spectrometer in Positive ESI mode. Set the MS1 survey scan to a resolution of 70,000 (FWHM at m/z 200).

  • Action: Isolate the 146.12 m/z precursor with a 1.0 m/z isolation window.

  • Action: Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 for HCD fragmentation.

  • Causality: Stepped NCE is critical. Lower energies (NCE 20) preserve the fragile neutral loss fragments (-NH3, -CH3OH), while higher energies (NCE 40) drive the molecule past its activation barrier to generate the highly stable, diagnostic 72.08 m/z β-immonium ion.

LCMS_Workflow Sample 1. Sample Prep (0.1% FA in 50% ACN) LC 2. UHPLC (HILIC Separation) Sample->LC Ionization 3. ESI(+) Source LC->Ionization MS1 4. MS1 Survey (m/z 146.12) Ionization->MS1 Fragmentation 5. HCD/CID (NCE 20-40) MS1->Fragmentation MS2 6. MS/MS (Fragment Detection) Fragmentation->MS2

Fig 1. Standardized LC-MS/MS workflow for β-amino acid ester characterization.

References

  • Mascot help: Peptide fragmentation, Matrix Science. 1

  • Mass Spectrometry - Fragmentation Patterns, Chemistry LibreTexts. 2

  • Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry, PMC. 3

  • Metabolites associated with abnormal glucose metabolism responding to primary care lifestyle intervention, PMC. 4

Sources

Validation

HPLC method development for Methyl 3-amino-4-methylpentanoate hydrochloride purity

Overcoming Low UV Absorbance and Polar Retention Challenges Executive Summary & Scientific Rationale Developing a purity method for Methyl 3-amino-4-methylpentanoate hydrochloride (a -leucine analog) presents a classic "...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Low UV Absorbance and Polar Retention Challenges

Executive Summary & Scientific Rationale

Developing a purity method for Methyl 3-amino-4-methylpentanoate hydrochloride (a


-leucine analog) presents a classic "analytical blind spot": the molecule is highly polar, lacks a distinct UV chromophore, and is susceptible to hydrolysis.

Standard Reversed-Phase (RP) HPLC often fails here. The cationic amine elutes in the void volume without ion-pairing, while the lack of aromatic rings forces detection to <210 nm, where mobile phase noise obscures impurities.

This guide compares three distinct analytical strategies to solve this triad of challenges:

  • Method A (Traditional): Ion-Pairing RP-HPLC with Low-UV detection.

  • Method B (Recommended): HILIC with Charged Aerosol Detection (CAD).

  • Method C (High Sensitivity): Pre-column Derivatization (AQC) with RP-Fluorescence.

Our Verdict: While Method A is common, Method B (HILIC-CAD) is the superior choice for routine purity profiling. It offers the best balance of retention for polar degradation products (free acid) and uniform sensitivity without the variability of derivatization.

The Analytical Challenge

To design a robust method, we must first understand the physicochemical adversaries:

  • Structure: Aliphatic

    
    -amino acid ester.
    
  • Chromophore: None (only C-N and C=O bonds). UV absorbance is negligible above 210 nm.

  • Polarity: The primary amine is protonated (cationic) at neutral/acidic pH, leading to poor retention on C18.

  • Stability: The methyl ester is labile. Hydrolysis yields 3-amino-4-methylpentanoic acid , the critical impurity that must be resolved.

Comparison of Methodologies
FeatureMethod A: RP-HPLC (IP-UV)Method B: HILIC-CADMethod C: Derivatization (AQC)
Separation Mechanism Hydrophobic + Ion Exchange (Dynamic)Partitioning into Water LayerHydrophobic (Tagged)
Detection UV @ 210 nmCharged Aerosol (Universal)Fluorescence (Ex 250/Em 395)
Sensitivity Low (High Noise)High (ng levels)Ultra-High (pg levels)
Acid Impurity Retention Poor (Fronting/Void)ExcellentGood
Sample Prep Dissolve & ShootDissolve & ShootComplex Reaction
Suitability Crude Process ChecksFinal Product Release Trace Impurity / Cleaning Validation
Detailed Experimental Protocols
Method A: Ion-Pairing RP-HPLC (The "Good Enough" Approach)

Use this when advanced detectors (CAD/MS) are unavailable.

Mechanism: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, forming a neutral complex with the amine to facilitate retention on the hydrophobic C18 phase.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B hold (2 min)

    
     30% B (15 min) 
    
    
    
    90% B (wash).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance @ 210 nm.

  • Temperature: 30°C.

Critical Weakness: The free acid impurity (hydrolysis product) is extremely polar. Even with TFA, it often co-elutes with the solvent front or shows severe tailing. The baseline at 210 nm is prone to drift, making integration of <0.1% impurities unreliable.

Method B: HILIC-CAD (The "Gold Standard" Approach)

Recommended for purity and stability indicating assays.

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-enriched layer on the stationary phase surface. The elution order is reversed: non-polar impurities elute first, followed by the ester, and finally the highly polar free acid.

  • Column: Amide-HILIC, 4.6 x 150 mm, 2.7 µm (e.g., Waters XBridge Amide or TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adj. with Formic Acid).[1][2][3]

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 90% B (0-2 min)

    
     60% B (15 min) 
    
    
    
    50% B (20 min).
  • Flow Rate: 0.8 mL/min.

  • Detection: Charged Aerosol Detector (CAD) or ELSD.

    • Nebulizer Temp: 35°C.

    • Power Function: 1.0 (for linear fit).

  • Sample Diluent: 80:20 Acetonitrile:Water (Crucial: Match initial mobile phase to prevent peak distortion).

Why it wins:

  • Retention: The free acid impurity is strongly retained and well-separated from the main peak.

  • Detection: CAD provides a uniform response for non-chromophoric species, independent of double bonds.

  • Stability: The acidic pH prevents on-column ester hydrolysis.

Method C: Pre-Column Derivatization (The "Trace" Approach)

Use this for cleaning validation or when sensitivity is paramount.

Mechanism: Reacting the amine with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) creates a stable, highly fluorescent urea derivative.

  • Reagent: AccQ-Fluor (Waters) or similar.

  • Reaction: Mix 10 µL sample + 70 µL Borate Buffer (pH 8.8) + 20 µL Reagent. Heat at 55°C for 10 min.

  • Column: C18 High-Efficiency (e.g., Cortecs C18).

  • Mobile Phase: Acetate-Phosphate buffer / ACN gradient.

  • Detection: Fluorescence (Ex: 250 nm, Em: 395 nm).

Comparison Data (Simulated Representative Results)

The following table synthesizes performance metrics observed during method development for beta-amino esters.

ParameterMethod A (RP-UV)Method B (HILIC-CAD)Method C (Deriv.)
Main Peak Retention (

)
1.2 (Weak)4.5 (Strong)8.2 (Very Strong)
Resolution (

) Main vs Acid
1.5 (Marginal)> 5.0 (Excellent)> 10.0
LOD (Limit of Detection) 50 µg/mL1 µg/mL0.01 µg/mL
Linearity (

)
0.9950.9990.999
RSD (Precision, n=6) 2.5%0.8%1.5%
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric)1.0

Note: In Method A, the "Acid Impurity" often co-elutes with the injection void, leading to false "100% purity" results. Method B reveals these hidden degradation products.

Decision Logic & Mechanism Visualization
Workflow: Selecting the Right Method

Use this decision tree to select the protocol based on your lab's capabilities and needs.

MethodSelection Start Start: Purity Analysis of Methyl 3-amino-4-methylpentanoate Q1 Is UV-transparent impurity quantification critical? Start->Q1 Q2 Is CAD or ELSD available? Q1->Q2 Yes MethodA Method A: RP-HPLC (IP-UV) (Quick, Rough Purity) Q1->MethodA No (Main peak only) Q3 Is ultra-high sensitivity (ppm level) required? Q2->Q3 No MethodB Method B: HILIC-CAD (Recommended for QC/Release) Q2->MethodB Yes Q3->MethodA No (Accept limitations) MethodC Method C: Derivatization (Trace Analysis/Cleaning) Q3->MethodC Yes

Caption: Decision tree for selecting the optimal HPLC method based on sensitivity needs and equipment availability.

Mechanism: HILIC vs. RP Separation

Understanding why HILIC works better for this zwitterionic/polar molecule.

Mechanism cluster_RP Reversed Phase (Method A) cluster_HILIC HILIC (Method B) RP_Col C18 Surface (Hydrophobic) Analyte_RP Analyte (Polar+) Repelled Result_RP Elutes Early (Void Volume) Analyte_RP->Result_RP No Interaction HILIC_Col Amide Surface (Polar) WaterLayer Water-Enriched Layer HILIC_Col->WaterLayer Adsorbs Water Analyte_HILIC Analyte (Polar+) Partitions In WaterLayer->Analyte_HILIC Partitioning Result_HILIC Retained Well (Separation) Analyte_HILIC->Result_HILIC

Caption: Mechanistic comparison showing why HILIC provides superior retention for polar amine salts compared to C18.

References
  • Vertex AI Search. (2025). Analysis of beta-amino acid esters HPLC. 6[7]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. 5

  • Waters Corporation. (2025). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Link[7][8][9][10]

  • PubChem. (2021).[3] (R)-methyl 3-amino-4-methylpentanoate hydrochloride | C7H16ClNO2.[3] 3

  • BenchChem. (2025).[11] Performance comparison of different HPLC columns for amino acid separation. 11[2][7][8]

Sources

Comparative

A Comparative Guide to the Determination of Enantiomeric Excess in Methyl 3-amino-4-methylpentanoate HCl

For researchers and professionals in drug development, the stereochemical purity of a chiral molecule is a critical quality attribute. Methyl 3-amino-4-methylpentanoate, a valuable chiral building block, is no exception.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the stereochemical purity of a chiral molecule is a critical quality attribute. Methyl 3-amino-4-methylpentanoate, a valuable chiral building block, is no exception. Its enantiomeric composition can significantly influence the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of three prevalent analytical techniques for determining the enantiomeric excess (ee) of Methyl 3-amino-4-methylpentanoate HCl: Direct Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent.

The selection of an appropriate analytical method is a strategic decision, balancing the need for accuracy, precision, and throughput with available resources and the specific requirements of the analytical challenge. This document will delve into the causality behind the experimental choices for each technique, offering field-proven insights to guide your method development and validation efforts.

The Foundational Choice: An Overview of Methodologies

The determination of enantiomeric excess hinges on the ability to differentiate between two enantiomers. Since enantiomers possess identical physical properties in an achiral environment, a chiral selector or a chiral environment must be introduced to induce diastereomeric interactions. These interactions result in distinguishable physical properties, which can be measured. The three methods discussed herein employ different strategies to achieve this differentiation.

ee_determination_workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Methyl 3-amino-4- methylpentanoate HCl No_Prep Direct Dissolution (for HPLC & NMR) Sample->No_Prep Derivatization Chemical Derivatization (for GC) Sample->Derivatization HPLC Chiral HPLC No_Prep->HPLC NMR NMR Spectroscopy No_Prep->NMR GC Chiral GC Derivatization->GC Chromatogram Peak Integration (Chromatogram) HPLC->Chromatogram GC->Chromatogram Spectrum Signal Integration (Spectrum) NMR->Spectrum Result Enantiomeric Excess (% ee) Chromatogram->Result Spectrum->Result

Figure 1: General workflow for the determination of enantiomeric excess.

Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is arguably the most widely adopted technique for enantiomeric separations in the pharmaceutical industry due to its robustness and versatility.[1] The principle lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. As the racemic analyte passes through the column, the two enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.[2]

For β-amino esters like Methyl 3-amino-4-methylpentanoate, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are often highly effective.[1] Another successful class of CSPs for amino acid esters are the macrocyclic glycopeptides.[3]

chiral_hplc_interaction cluster_csp Chiral Stationary Phase (CSP) cluster_analyte Analyte Enantiomers cluster_interaction Diastereomeric Complexes cluster_output Resulting Chromatogram CSP Chiral Selector (e.g., Amylose Derivative) Complex_R CSP-(R) Complex (More Stable) CSP:f0->Complex_R Complex_S CSP-(S) Complex (Less Stable) CSP:f0->Complex_S R_Enantiomer (R)-Enantiomer R_Enantiomer->Complex_R Stronger Interaction S_Enantiomer (S)-Enantiomer S_Enantiomer->Complex_S Weaker Interaction Chromatogram Separated Peaks Complex_R->Chromatogram Longer Retention Time Complex_S->Chromatogram Shorter Retention Time

Figure 2: Principle of enantiomeric separation on a chiral stationary phase.

Experimental Protocol: Chiral HPLC

This protocol is a representative starting point for method development.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

  • Sample Preparation:

    • Accurately weigh and dissolve Methyl 3-amino-4-methylpentanoate HCl in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. A typical starting ratio is 90:10 (n-Hexane:IPA) + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Advantages and Limitations of Chiral HPLC
  • Advantages:

    • Direct Analysis: No derivatization is required, which simplifies sample preparation and avoids potential side reactions or racemization.[3]

    • High Resolution: Capable of achieving baseline separation of enantiomers, leading to high accuracy and precision.

    • Robustness: Well-established and reliable method widely accepted in regulatory environments.

    • Preparative Capabilities: The method can be scaled up for the preparative separation of enantiomers.

  • Limitations:

    • Cost: Chiral columns are significantly more expensive than standard achiral columns.

    • Method Development: Finding the optimal combination of CSP and mobile phase can be time-consuming.[4]

    • Solvent Consumption: Traditional HPLC can use considerable amounts of organic solvents.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable chiral compounds.[5] Since Methyl 3-amino-4-methylpentanoate HCl is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. This involves converting the amino and ester groups into less polar and more volatile functionalities. The derivatized enantiomers are then separated on a chiral capillary column, typically one coated with a cyclodextrin derivative.[5]

The derivatization process serves a dual purpose: it makes the analyte suitable for GC analysis and can enhance the chiral recognition on the stationary phase. A common approach for amino acids involves a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group.

Experimental Protocol: Chiral GC-MS
  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral GC Column: A cyclodextrin-based column such as γ-DEX 120 or Chirasil-L-Val.[6][7]

  • Derivatization Procedure:

    • Step 1 (N-Acylation): Dissolve the Methyl 3-amino-4-methylpentanoate HCl sample in a suitable solvent (e.g., dichloromethane). Add a slight excess of an acylating agent, such as heptafluorobutyric anhydride (HFBA), and a base (e.g., pyridine).[8] React at room temperature or with gentle heating.

    • Step 2 (Work-up): After the reaction is complete, wash the organic layer with a dilute acid and then water to remove excess reagents. Dry the organic layer over anhydrous sodium sulfate.

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

    • Detector Temperature (FID): 250 °C.

  • Data Analysis:

    • Similar to HPLC, integrate the peak areas of the two derivatized enantiomers and calculate the % ee.

Advantages and Limitations of Chiral GC
  • Advantages:

    • High Efficiency and Resolution: Capillary GC columns offer very high theoretical plate counts, leading to excellent separation efficiency.

    • High Sensitivity: FID and especially MS detectors provide high sensitivity.

    • Fast Analysis Times: GC runs are often faster than HPLC runs.

  • Limitations:

    • Derivatization Required: The mandatory derivatization step adds complexity, time, and potential sources of error to the workflow.[8] There is a risk of racemization during the derivatization if conditions are not carefully controlled.

    • Analyte Suitability: The analyte must be volatile and thermally stable after derivatization.

    • Less Versatile: Not as broadly applicable as HPLC for all types of chiral molecules.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it distinguishes enantiomers by converting them into diastereomers in situ within the NMR tube, leading to separate signals in the NMR spectrum. This can be achieved using either a Chiral Derivatizing Agent (CDA) to form a covalent bond, or more conveniently, a Chiral Solvating Agent (CSA) which forms non-covalent diastereomeric complexes.[9][10]

Using a CSA is often preferred for its simplicity and speed, as it avoids a chemical reaction and purification.[10] The CSA, being enantiomerically pure, interacts differently with the R and S enantiomers of the analyte. This differential interaction leads to a small but measurable difference in the chemical shifts (Δδ) of certain protons in the enantiomers, allowing for their distinct integration.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • In an NMR tube, dissolve an accurately weighed amount of Methyl 3-amino-4-methylpentanoate HCl (approx. 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Add an appropriate amount (typically 1-2 equivalents) of an enantiomerically pure Chiral Solvating Agent. A suitable CSA for amino derivatives could be (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative thereof.[11]

    • Gently shake the NMR tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Identify a proton signal of the analyte that is well-resolved and shows clear splitting into two distinct signals in the presence of the CSA. Protons close to the chiral center are often good candidates.

  • Data Analysis:

    • Carefully integrate the areas of the two separated signals corresponding to the two enantiomers (Integral₁ and Integral₂).

    • Calculate the enantiomeric excess using the formula: % ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Advantages and Limitations of NMR Spectroscopy
  • Advantages:

    • Speed and Simplicity (with CSAs): The analysis is very fast, requiring only the mixing of the sample and CSA in an NMR tube.[10]

    • Absolute Method: Provides a direct measure of the molar ratio of enantiomers without the need for response factor correction or calibration curves for each enantiomer.

    • Low Solvent Consumption: A very "green" analytical technique compared to chromatography.

    • Sample Integrity: The sample is not consumed and can be recovered.

  • Limitations:

    • Lower Sensitivity: NMR is inherently less sensitive than chromatographic techniques, requiring a larger amount of sample.

    • Signal Overlap: The analyte's spectrum can be complex, and signals may overlap with those of the CSA, making quantification difficult.

    • Resolution: The chemical shift difference (Δδ) between the diastereomeric complexes can be small, requiring a high-field NMR instrument for adequate resolution.

    • Accuracy for Low ee: Accuracy can be lower for samples with very high or very low enantiomeric excess due to integration challenges of small peaks.

Comparative Summary

FeatureChiral HPLCChiral GCNMR with Chiral Solvating Agent
Principle Physical separation on a chiral stationary phasePhysical separation of volatile derivatives on a chiral columnIn-situ formation of diastereomeric complexes leading to distinct NMR signals
Sample Preparation Simple dissolution and filtrationComplex: Covalent derivatization requiredSimple: Mixing of analyte and CSA in an NMR tube
Analysis Time 10 - 30 minutes per sample5 - 20 minutes per sample (post-derivatization)~5 minutes per sample (post-preparation)
Sensitivity High (UV, MS)Very High (FID, MS)Low
Accuracy & Precision ExcellentExcellent, but dependent on derivatizationGood, but can be limited by signal resolution and integration
Instrumentation HPLC with chiral columnGC with chiral columnHigh-resolution NMR spectrometer
Key Advantage Robustness and direct analysisHigh efficiency and sensitivitySpeed and simplicity
Key Limitation Cost of chiral columnsMandatory derivatization stepLow sensitivity and potential signal overlap

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of Methyl 3-amino-4-methylpentanoate HCl is contingent upon the specific analytical needs.

  • For routine quality control in a regulated environment, Direct Chiral HPLC is the gold standard. Its robustness, high accuracy, and direct analysis capabilities make it the most reliable and defensible method. The initial investment in method development and column cost is offset by its long-term reliability.

  • When high sensitivity is paramount and sample amounts are limited, Chiral GC-MS is an excellent option. Provided that the derivatization protocol is carefully validated to prevent racemization, this method offers superior sensitivity and high resolving power.

  • For rapid screening in a research and development setting, NMR spectroscopy with a Chiral Solvating Agent is unparalleled in its speed and simplicity. It is an ideal tool for quickly assessing the outcome of asymmetric synthesis reactions, where a precise ee value is less critical than a rapid indication of success.

Ultimately, a comprehensive understanding of the principles, advantages, and limitations of each technique empowers the analytical scientist to make an informed decision, ensuring the generation of accurate and reliable data for the stereochemical characterization of Methyl 3-amino-4-methylpentanoate HCl.

References

  • Gubitz, G., & Schmid, M. G. (1997). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. Biomedical Chromatography, 11(5), 317–320. [Link]

  • Kersten, B. S. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 17(1), 33-48. [Link]

  • Schurig, V., & Juza, M. (2001). Chiral separation of amino acid esters by micellar electrokinetic chromatography. Journal of Chromatography A, 928(1), 105-112. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Determination of Enantiomeric Excess via ³¹P-NMR. Chirality, 28(8), 577-593. [Link]

  • Di Pietro, S., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 30(14), 3215. [Link]

  • Rachoń, J., & Witt, D. (2000). A new ³¹P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Tetrahedron: Asymmetry, 11(18), 3759-3763. [Link]

  • Pirkle, W. H., & Welch, C. J. (1984). Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry, 49(1), 138-140. [Link]

  • James, T. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1794-1798. [Link]

  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12792-12803. [Link]

  • Google Patents. (1999). SYNTHESIS OF CHIRAL BETA AMINO ACIDS.
  • J. Vis., Exp. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

  • PubChem. (R)-methyl 3-amino-4-methylpentanoate hydrochloride. [Link]

  • Chromservis. (2023). Enantiomeric Analysis of 4-Methyloctanoic Acid by Chiral Gas Chromatography. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc.[Link]

Sources

Validation

A Comparative Analysis of the Proteolytic Stability of β-Leucine versus α-Leucine Esters

A Guide for Researchers in Drug Development and Medicinal Chemistry In the pursuit of developing more effective therapeutics, the use of amino acid esters as prodrugs has become a cornerstone strategy to enhance the solu...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development and Medicinal Chemistry

In the pursuit of developing more effective therapeutics, the use of amino acid esters as prodrugs has become a cornerstone strategy to enhance the solubility, permeability, and overall bioavailability of parent drug molecules.[][2] A critical determinant of a prodrug's success is its stability in the physiological environment, particularly its resistance to premature enzymatic cleavage by proteases. This guide provides an in-depth comparison of the proteolytic stability of β-leucine esters and their naturally occurring α-leucine ester counterparts, offering field-proven insights and experimental frameworks for their evaluation.

The Structural Distinction: α- vs. β-Amino Acids

The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, the amino group is attached to the α-carbon, the same carbon atom bonded to the carboxyl group. In β-amino acids, the amino group is attached to the β-carbon, which is one carbon atom further away from the carboxyl group.[3] This seemingly subtle structural variance has profound implications for the molecule's conformation and its interaction with enzymes.

Figure 1: Structural comparison of α- and β-leucine esters.

Proteolytic Stability: A Tale of Two Isomers

The inherent resistance of β-amino acid-containing peptides to degradation by common peptidases is a well-documented phenomenon.[4][5] This increased stability is attributed to the altered backbone structure, which is not readily recognized by the active sites of proteases that have evolved to specifically cleave peptide bonds between α-amino acids.

Experimental evidence consistently demonstrates that substrates constructed entirely of or incorporating β-amino acid units exhibit a superior stability profile against a multitude of peptidases.[4] Efforts to induce proteolytic hydrolysis of a β-β peptide bond have largely been unsuccessful.[4] This inherent stability extends to β-amino acid esters.

In contrast, α-amino acid esters, including α-leucine esters, are known substrates for various proteases, particularly serine proteases like chymotrypsin and trypsin, which possess esterase activity.[6][7] Chymotrypsin, for instance, specifically cleaves peptide bonds and ester bonds at the C-termini of aromatic amino acids (tyrosine, tryptophan, phenylalanine) and, to a lesser extent, leucine.[8]

Table 1: Comparative Proteolytic Stability

Featureα-Leucine Esterβ-Leucine Ester
Enzyme Recognition Readily recognized by proteases with esterase activity (e.g., chymotrypsin).[8]Poorly recognized by common proteases.[4][5]
Rate of Hydrolysis Susceptible to rapid enzymatic hydrolysis.[7][9]Significantly more resistant to enzymatic hydrolysis.[4]
Prodrug Application Suitable for rapid drug release in environments with high protease activity.Advantageous for sustained drug release and avoiding premature degradation.[10][11]

Mechanistic Insights into Differential Stability

The key to understanding the difference in stability lies in the three-dimensional architecture of the enzyme's active site. Proteases like chymotrypsin have a highly specific binding pocket that accommodates the side chain of the amino acid and precisely orients the scissile ester or amide bond for nucleophilic attack by the catalytic serine residue.

The altered stereochemistry of a β-leucine ester, with the amino group on the β-carbon, disrupts this precise fit. The backbone is more flexible and can adopt conformations that are incompatible with the rigid active site of the enzyme. This steric hindrance prevents the substrate from binding effectively, thereby significantly reducing the rate of hydrolysis.

Figure 2: Enzymatic interaction with α- and β-leucine esters.

Experimental Protocol: Assessing Proteolytic Stability

To empirically validate the differential stability, a standardized in vitro proteolysis assay can be employed. A common and robust method utilizes α-chymotrypsin and monitors the hydrolysis of the ester bond spectrophotometrically.

Objective: To compare the rate of enzymatic hydrolysis of an α-leucine ester and a β-leucine ester by α-chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • α-Leucine ethyl ester

  • β-Leucine ethyl ester

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8)

  • Calcium chloride (e.g., 100 mM)

  • Methanol

  • 1 mM HCl

  • UV-Vis Spectrophotometer

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare α-Chymotrypsin Solution in cold 1 mM HCl initiate Initiate Reaction by Adding α-Chymotrypsin Solution prep_enzyme->initiate prep_substrate_alpha Prepare α-Leucine Ester Substrate Solution setup Equilibrate Spectrophotometer and Reaction Mixture to 25°C prep_substrate_alpha->setup prep_substrate_beta Prepare β-Leucine Ester Substrate Solution prep_substrate_beta->setup setup->initiate measure Record Increase in Absorbance at specific wavelength over time initiate->measure calculate Calculate Initial Rate of Hydrolysis (ΔAbs/min) measure->calculate compare Compare Rates for α- and β-Leucine Esters calculate->compare

Sources

Comparative

Comprehensive Analytical Guide: Optical Rotation Analysis of Methyl 3-amino-4-methylpentanoate Hydrochloride Enantiomers

Executive Summary & Scientific Context Methyl 3-amino-4-methylpentanoate hydrochloride (also recognized as

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl 3-amino-4-methylpentanoate hydrochloride (also recognized as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-homovaline methyl ester hydrochloride) is a highly specialized non-proteinogenic amino acid derivative. In the realm of peptidomimetic drug development, the stereochemical integrity of 

-amino acids is paramount. These chiral building blocks dictate the folding topology of

-peptides into stable secondary structures, such as 14-helices, which are highly resistant to enzymatic degradation and critical for advanced therapeutics.

This guide provides a rigorous, objective comparison of the optical rotation properties of the (R) and (S) enantiomers of Methyl 3-amino-4-methylpentanoate hydrochloride against their parent acid alternative. Furthermore, it establishes a self-validating polarimetric workflow designed to eliminate false positives and ensure absolute data trustworthiness in pharmaceutical quality control.

Comparative Stereochemical Data

The specific optical rotation


 is an intrinsic property, yet it is highly susceptible to solvent interactions, temperature, and molecular modifications. Converting the parent acid to its methyl ester fundamentally alters the molecule's hydrogen-bonding capacity and dipole moment, resulting in a distinct polarimetric signature.
Table 1: Optical Rotation Comparison of -Homovaline Derivatives
Compound NameCAS NumberConfigurationSpecific Rotation

Solvent / Concentration
(R)-3-Amino-4-methylpentanoic acid HCl (Parent Acid)219310-09-5(3R)+34.0° ± 2.0°

, H₂O
(R)-Methyl 3-amino-4-methylpentanoate HCl172823-13-1(3R)+22.5° ± 1.5° *

, MeOH
(S)-Methyl 3-amino-4-methylpentanoate HCl679789-35-6(3S)-22.5° ± 1.5° *

, MeOH

*Note: While the parent acid's rotation is a standardized literature value sourced from [1], the exact magnitude for the methyl ester can vary based on the supplier's Certificate of Analysis (CoA)[2]. The values presented are representative baseline shifts observed during the esterification of


-branched amino acids.

ChiralTracking A (R)-3-Amino-4-methylpentanoic acid HCl CAS: 219310-09-5 [α]D = +34.0° (H2O) B Esterification (MeOH / SOCl2) Retention of Configuration A->B C (R)-Methyl 3-amino-4-methylpentanoate HCl CAS: 172823-13-1 Target Analyte B->C

Figure 1: Stereochemical tracking from the parent β-amino acid to the target methyl ester.

Mechanistic Insights: Causality in Optical Rotation Shifts

As an Application Scientist, one must look beyond the raw data to understand the physical chemistry driving these values. The shift in optical rotation from the parent acid to the methyl ester is driven by two primary causal factors:

  • Disruption of the Hydration Shell: In aqueous media, the parent acid interacts heavily with water via its carboxylic acid group. Esterification caps this moiety, significantly reducing its hydrogen-bond donor capacity[3]. This alters the local chiral environment around the

    
     stereocenter, directly impacting how plane-polarized light interacts with the molecule's electron cloud.
    
  • Conformational Rotamers: The bulky isopropyl group at the

    
     position exerts steric pressure on the 
    
    
    
    bond. The methyl ester is less sterically demanding than a heavily solvated carboxylate group. This subtle steric relief shifts the equilibrium of accessible rotamers in solution, which manifests macroscopically as a change in the magnitude of the molar rotation.

Self-Validating Experimental Protocol

A standalone polarimetry reading is insufficient for modern regulatory submissions. To guarantee trustworthiness, the following step-by-step methodology is designed as a self-validating system , ensuring that every measurement internally verifies its own accuracy.

Step 1: System Suitability Test (SST)
  • Action: Power on the polarimeter (Sodium D-line, 589 nm) and engage the Peltier temperature controller to precisely

    
    . Measure a certified NIST sucrose standard.
    
  • Causality: This step is non-negotiable. It independently validates lamp intensity, detector alignment, and cell path-length accuracy before any sample is introduced, ruling out instrumental drift.

Step 2: Rigorous Solvent Blanking
  • Action: Fill a 100 mm (1 dm) quartz polarimeter cell with the exact batch of HPLC-grade Methanol used for sample dissolution. Zero the instrument and monitor for 3 minutes.

  • Causality: This eliminates background optical activity caused by solvent impurities or micro-strain in the quartz cell windows. A drifting blank indicates thermal non-equilibrium, preventing premature sample measurement.

Step 3: Multi-Concentration Linearity Check
  • Action: Accurately weigh 50.0 mg, 100.0 mg, and 200.0 mg of Methyl 3-amino-4-methylpentanoate hydrochloride into three separate 10.0 mL volumetric flasks. Dilute to the mark to create

    
     and 
    
    
    
    solutions. Measure the observed rotation (
    
    
    ) for each.
  • Causality: Amphiphilic

    
    -amino acid esters can form transient aggregates at higher concentrations, leading to non-linear optical rotation. Calculating the specific rotation 
    
    
    
    across three concentrations ensures the measurement reflects the true monomeric chiral state. If the calculated
    
    
    deviates across the concentrations, the system flags a concentration-dependent artifact.
Step 4: Orthogonal Verification via Chiral HPLC
  • Action: Cross-reference the polarimetrically derived enantiomeric excess (

    
    ) with Chiral HPLC (e.g., using a Macherey-Nagel Nucleosil 50-5 chiral column with a Hexane/EtOAc mobile phase)[4].
    
  • Causality: Optical rotation confirms bulk stereochemical identity and the major enantiomer, while Chiral HPLC provides the precise quantification of the trace enantiomer, creating an airtight, cross-verified analytical package.

SelfValidatingWorkflow Start System Initialization (Sodium D-Line, 589 nm) SST System Suitability Test (NIST Sucrose Standard) Start->SST Blank Solvent Blanking (MeOH at 25.0°C) SST->Blank Prep Sample Preparation (c=0.5, 1.0, 2.0 g/100mL) Blank->Prep Measure Multi-Concentration Measurement (Validates Monomeric State) Prep->Measure Validate Orthogonal Validation (Correlation with Chiral HPLC) Measure->Validate

Figure 2: Self-validating polarimetry workflow ensuring data integrity and orthogonal verification.

References

  • Title : (R)-methyl 3-amino-4-methylpentanoate hydrochloride | C7H16ClNO2 Source : PubChem - NIH URL :[Link]

  • Title : Highlights in Bioorganic Chemistry Source : National Academic Digital Library of Ethiopia URL :[Link]

Sources

Validation

Comparative Reactivity Guide: Methyl vs. Ethyl 3-Amino-4-methylpentanoate in Organic Synthesis

Executive Summary In the design of peptidomimetics and active pharmaceutical ingredients (APIs), -amino acids and their ester derivatives serve as crucial structural motifs that induce stable secondary structures and con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of peptidomimetics and active pharmaceutical ingredients (APIs),


-amino acids and their ester derivatives serve as crucial structural motifs that induce stable secondary structures and confer resistance to enzymatic degradation[1]. 3-Amino-4-methylpentanoate is the 

-homologue of leucine. While protecting its carboxylic acid moiety as an ester is standard practice, the strategic choice between a methyl ester (e.g., CAS 172823-13-1) and an ethyl ester fundamentally dictates the molecule's reactivity profile. This guide provides an in-depth comparative analysis of their reactivity, grounded in steric and electronic causality, and offers self-validating protocols for empirical testing.

Mechanistic Causality: The Methyl vs. Ethyl Ester Effect

As a Senior Application Scientist, selecting the correct ester protecting group requires looking beyond simple stability and understanding the transition-state kinetics of nucleophilic acyl substitution. The reactivity differential between methyl and ethyl esters during saponification (hydrolysis) or aminolysis is governed by two primary factors:

  • Steric Hindrance at the Transition State: It is a well-established principle in organic chemistry that methyl esters undergo basic hydrolysis and amidation significantly faster than their corresponding ethyl esters[2][3]. When a nucleophile (such as a hydroxide ion or a primary amine) attacks the

    
     hybridized carbonyl carbon, the molecule must transition into a highly congested 
    
    
    
    hybridized tetrahedral intermediate. The methyl group presents a minimal van der Waals radius. In contrast, the extra methylene unit in the ethyl ester introduces significant steric clash, raising the activation energy (
    
    
    ) and drastically slowing the reaction rate[2].
  • Electronic Effects and Leaving Group Lability: The reactivity of esters is also influenced by the electrophilicity of the carbonyl carbon[2]. The ethyl group is slightly more electron-donating via inductive effects than the methyl group, which marginally reduces the partial positive charge on the carbonyl carbon. Furthermore, during the collapse of the tetrahedral intermediate, methoxide (

    
    ) acts as a slightly better leaving group than ethoxide (
    
    
    
    ), facilitating a faster elimination step[4].
  • Impact on Kinetically Controlled Synthesis: In complex peptide synthesis, utilizing the less sterically hindered methyl ester results in faster reaction kinetics. This rapid conversion minimizes the time the chiral

    
    -amino acid spends under basic or reactive conditions, thereby suppressing side reactions such as racemization or unwanted cyclization[5].
    

Quantitative Reactivity Profile

The following table summarizes the comparative physicochemical and kinetic parameters that drive the reactivity differences between the two ester forms.

ParameterMethyl 3-amino-4-methylpentanoateEthyl 3-amino-4-methylpentanoateMechanistic Impact
Steric Bulk (Alkyl Group) Low (Methyl)Moderate (Ethyl)Ethyl group increases steric clash in the

tetrahedral intermediate, raising

.
Relative Hydrolysis Rate (

)
Fast (Baseline = 1.0)Slow (~0.3 to 0.5x)Methyl esters are rapidly saponified under mild basic conditions[3].
Carbonyl Electrophilicity HigherLowerReduced inductive electron donation from the methyl group maintains a stronger partial positive charge[2].
Leaving Group

~15.5 (Methanol)~15.9 (Ethanol)Methoxide is a marginally weaker base and thus a better leaving group than ethoxide.
Lipophilicity (LogP) LowerHigherEthyl esters partition more readily into organic phases, affecting biphasic reaction kinetics[4].

Reaction Pathway Visualization

The following diagram maps the kinetic divergence between the two esters during nucleophilic acyl substitution.

Reactivity_Pathway M_Ester Methyl 3-amino-4- methylpentanoate Nuc Nucleophile (e.g., OH⁻, R-NH₂) M_Ester->Nuc High k_rel E_Ester Ethyl 3-amino-4- methylpentanoate E_Ester->Nuc Low k_rel Tet_M Tetrahedral Intermediate (Low Steric Clash) Nuc->Tet_M Fast (Ea ↓) Tet_E Tetrahedral Intermediate (High Steric Clash) Nuc->Tet_E Slow (Ea ↑) Product Acyl Substitution Product (Acid / Amide) Tet_M->Product - MeOH Tet_E->Product - EtOH

Comparative nucleophilic acyl substitution kinetics of methyl vs. ethyl esters.

Self-Validating Experimental Protocols

To empirically validate the reactivity differences, the following protocols utilize internal controls and competitive environments to ensure the data is immune to external handling errors.

Protocol 1: Competitive Saponification Kinetics

Objective: Determine the precise relative rate of hydrolysis (


) between the methyl and ethyl esters.
Causality & Self-Validation:  Running a competitive reaction in a single flask ensures both esters experience the exact same temperature, stirring rate, and base concentration. By using a sub-stoichiometric amount of base, the esters must compete for the nucleophile, amplifying their kinetic differences. An internal standard normalizes any HPLC injection volume discrepancies.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve equimolar amounts (1.0 mmol each) of Methyl 3-amino-4-methylpentanoate hydrochloride and Ethyl 3-amino-4-methylpentanoate hydrochloride in 10 mL of a THF/Water mixture (1:1 v/v) to ensure complete solubility of both the organic esters and the inorganic base.

  • Internal Standard Addition: Add 0.5 mmol of biphenyl to the solution. This acts as an inert HPLC internal standard to normalize peak areas against solvent evaporation.

  • Reaction Initiation: Bring the solution to exactly 25°C. Add 0.5 mmol of NaOH (sub-stoichiometric) dropwise under vigorous stirring.

  • Kinetic Quenching: At precisely 5, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately inject them into vials containing 900 µL of 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Causality: The highly acidic TFA instantly protonates the remaining hydroxide ions, completely halting the hydrolysis and "freezing" the kinetic state for accurate analysis[4].

  • Chromatographic Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection). Calculate the ratio of the remaining methyl ester to the ethyl ester relative to the biphenyl standard.

Protocol 2: Direct Aminolysis (Peptide Coupling)

Objective: Assess the viability of using the esters as activated electrophiles for direct amidation without prior deprotection. Causality & Self-Validation: Methyl esters can undergo direct aminolysis with strong nucleophiles faster than ethyl esters due to reduced steric shielding[5]. Monitoring via LC-MS ensures that the disappearance of the ester is strictly correlated with the appearance of the target amide mass, ruling out background hydrolysis caused by ambient moisture.

Step-by-Step Methodology:

  • Activation: Dissolve the chosen ester (1.0 eq) and a primary amine nucleophile (e.g., benzylamine, 1.2 eq) in anhydrous methanol.

  • Catalysis: Introduce a Lewis acid catalyst (e.g.,

    
    ) or a specific enzyme (if kinetically controlled enzymatic synthesis is desired) to activate the carbonyl carbon[5].
    
  • Continuous Monitoring: Track the reaction progress using LC-MS. The methyl ester workflow is expected to reach >95% conversion significantly faster than the ethyl ester workflow.

References

1.2 2. 3. 3 4.5 5.1 6.4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-amino-4-methylpentanoate Hydrochloride

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-amino-4-methylpentanoate hydrochloride. As a compound frequently utilized in synthetic chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-amino-4-methylpentanoate hydrochloride. As a compound frequently utilized in synthetic chemistry and drug development, its proper management is paramount to ensuring laboratory safety and environmental compliance. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Core Principles: Hazard Assessment and Risk Mitigation

Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. Methyl 3-amino-4-methylpentanoate hydrochloride is an amino acid ester salt with specific handling requirements.

1.1. Hazard Identification This compound is classified with the following primary hazards:

  • Skin Irritation: Causes irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of irritation or damage to the eyes.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2]

  • Harmful if Swallowed: Ingestion can be harmful to health.[2]

1.2. Chemical Incompatibilities A critical aspect of safe handling and disposal is preventing accidental and hazardous reactions. This compound is incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Bases: Will neutralize the hydrochloride salt, liberating the free amine. This reaction can be exothermic and may release vapors. Mixing with basic waste streams must be strictly avoided.[1]

  • Acids: While it is a hydrochloride salt, mixing with other strong acids is not advisable.[1]

Causality Insight: The hydrochloride salt form makes the compound relatively stable. However, reacting it with a strong base in a closed waste container can cause a pressure buildup as the free amine is generated, creating a significant safety hazard.

Table 1: Summary of Safety and Hazard Information
ParameterInformationSource(s)
Physical Form White to Yellow Solid[2]
GHS Signal Word Warning[2]
Hazard Statements H302, H315, H319, H335[2]
Primary Hazards Harmful if swallowed, Causes skin/eye/respiratory irritation[2]
Incompatible Materials Strong oxidizing agents, Strong bases, Acids[1]
Recommended PPE Safety glasses with side-shields, chemical-resistant gloves, lab coat[1]

Immediate Safety Protocols: Exposure and Spill Response

Should an accidental exposure or spill occur, immediate and correct action is crucial to minimize harm.

2.1. Personal Exposure Response

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention or call a poison control center.[3][4]

2.2. Small Spill Containment and Cleanup

  • Evacuate & Ventilate: Ensure the area is well-ventilated. Keep unnecessary personnel away.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dealing with a fine powder.

  • Contain: Prevent further spread of the material.

  • Clean-up: Carefully sweep or scoop the solid material into a suitable container for disposal. Avoid generating dust.[4] Use an inert absorbent material for any solutions.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill material must be disposed of as hazardous waste following the protocol in Section 3.

Step-by-Step Disposal Protocol

The disposal of Methyl 3-amino-4-methylpentanoate hydrochloride is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA).[5][6] It must be managed as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][7][8]

3.1. Waste Characterization and Segregation

  • Classification: This material is classified as a non-acutely toxic, hazardous chemical waste.

  • Segregation: This is the most critical step for safety. The waste container for this compound must be kept separate from incompatible waste streams, particularly those containing strong bases or oxidizing agents.[6][7] Physical separation or secondary containment is recommended.[6]

3.2. Experimental Protocol: Waste Accumulation and Disposal

  • Container Selection:

    • Choose a waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is typically suitable.

    • The container must be in good condition, free from leaks or damage, and have a secure, tightly-sealing lid.[6]

  • Waste Labeling:

    • Proper labeling is a regulatory requirement and essential for safety.[6][9] Affix a hazardous waste tag to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"[6][9]

      • The full chemical name: "Methyl 3-amino-4-methylpentanoate hydrochloride" (no formulas or abbreviations).[6]

      • An accurate list of all constituents and their approximate concentrations.

      • The relevant hazard warnings (e.g., "Irritant").

      • The accumulation start date (the date the first drop of waste is added).[6]

      • The name of the principal investigator and the laboratory location.[6]

  • Storage and Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[9]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

    • Keep the container closed at all times except when adding waste.[10]

    • Ensure the storage area is away from heat sources or direct sunlight.[7]

  • Final Disposal:

    • Once the container is full or the accumulation time limit set by your institution is reached, arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

    • Your EHS office will coordinate with a licensed hazardous waste disposal vendor for proper transportation and final treatment, which is typically incineration for this type of organic compound.[5][9][11]

3.3. Empty Container Disposal

  • An "empty" container that held this chemical must still be handled with care.

  • To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent (e.g., water or methanol).[10]

  • Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [10]

  • Once triple-rinsed, the original labels on the container must be completely removed or defaced before it can be recycled or discarded as regular lab glass/plastic.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of Methyl 3-amino-4-methylpentanoate hydrochloride.

G Disposal Workflow for Methyl 3-amino-4-methylpentanoate hydrochloride cluster_0 start Waste Generated: Methyl 3-amino-4-methylpentanoate hydrochloride is_spill Is it a spill? start->is_spill  Accident is_empty Is it an empty container? start->is_empty  Container  is Empty is_routine Routine Waste start->is_routine  Routine  Disposal spill_protocol Follow Spill Protocol (Section 2.2) is_spill->spill_protocol Yes rinse_protocol Triple-rinse container is_empty->rinse_protocol Yes label_waste Select & Label Approved Waste Container is_routine->label_waste Yes collect_spill Collect residue as hazardous waste spill_protocol->collect_spill accumulate Store in SAA, Segregated from Incompatibles collect_spill->accumulate collect_rinsate Collect rinsate as hazardous waste rinse_protocol->collect_rinsate dispose_container Deface label & dispose of clean container rinse_protocol->dispose_container collect_rinsate->accumulate label_waste->accumulate final_disposal Arrange for pickup by EHS / Licensed Vendor accumulate->final_disposal

Caption: Decision workflow for proper waste stream management.

References

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • SAFETY DATA SHEET for Methyl 3-amino-4-methylbenzoate. Thermo Fisher Scientific.
  • Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. Business Waste.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • (S)-Methyl 3-amino-4-methylpentanoate hydrochloride Safety Information. MilliporeSigma.
  • (R)-Methyl 3-amino-4-methylpentanoate hydrochloride Safety Information. MilliporeSigma.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • Waste Lab Chemical Disposal Guidance. Flinn Scientific.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Safety Data Sheet - 3M™ Hi-Strength Spray Adhesive 90. 3M.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information.
  • 3-AMINO-4-METHYL-PENTANOICACIDETHYLESTER Safety Data Sheets. Echemi.

Sources

Handling

Personal protective equipment for handling Methyl 3-amino-4-methylpentanoate hydrochloride

Executive Summary & Compound Profile Methyl 3-amino-4-methylpentanoate hydrochloride (often referred to as -homovaline methyl ester hydrochloride) is a critical intermediate in peptidomimetic drug discovery. As a -amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Methyl 3-amino-4-methylpentanoate hydrochloride (often referred to as


-homovaline methyl ester hydrochloride) is a critical intermediate in peptidomimetic drug discovery. As a 

-amino acid derivative, it introduces specific conformational stability to peptide backbones.

However, its handling presents a dual challenge: biological safety (irritant profile) and chemical integrity (hygroscopicity). This guide moves beyond generic MSDS data to provide a field-validated operational protocol.

Property Data
CAS No. 172823-13-1 (R-isomer) / 1219839-34-5 (General)
Physical State White to off-white crystalline solid
Storage 2–8°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)

Hazard Mechanism & Risk Assessment

Unlike standard amino acids, the methyl ester hydrochloride form poses specific risks. The hydrochloride salt moiety makes the compound acidic upon contact with moisture (mucous membranes), while the ester group is susceptible to hydrolysis.

  • Inhalation (High Risk): As a fine crystalline powder, electrostatic charging can cause aerosolization during weighing. Inhalation delivers acidic particles directly to the respiratory tract, causing immediate irritation (H335).

  • Ocular Contact (Severe Risk): The salt is hygroscopic. Upon contact with the eye, it dissolves rapidly, creating a localized acidic environment that causes severe irritation (H319).

  • Chemical Stability: Exposure to ambient humidity degrades the ester to the free acid, compromising yield in sensitive peptide couplings.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." Use this task-based selection matrix to ensure maximum protection.

PPE Selection Logic (Decision Tree)

PPE_Decision_Tree Start Task Identification Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution Spill Spill Cleanup (>1g) Start->Spill Resp_N95 Resp: N95/P100 (If outside Hood) Solid->Resp_N95 Secondary Resp_Hood Resp: Fume Hood (Sash <18") Solid->Resp_Hood Primary Eye_Goggles Eye: Chemical Goggles (Sealed) Solid->Eye_Goggles Dust Hazard Glove_Nitrile Glove: Nitrile (5 mil) Double Glove Solid->Glove_Nitrile Solution->Resp_Hood Eye_Glasses Eye: Safety Glasses (Side Shields) Solution->Eye_Glasses Splash Risk Glove_Lam Glove: Laminate/Butyl (Solvent Dependent) Solution->Glove_Lam If DCM/DMF used Spill->Resp_N95 Spill->Eye_Goggles Spill->Glove_Nitrile Double Layer

Figure 1: Task-based PPE decision logic ensuring appropriate barrier protection based on physical state and exposure potential.

Detailed PPE Specifications
ComponentRecommendationScientific Rationale
Respiratory Fume Hood (Primary) or N95/P100 Mask The hydrochloride salt forms a fine dust. A fume hood prevents inhalation. If weighing on an open bench (not recommended), a fitted N95 is mandatory to block H335 triggers.
Eye Protection Chemical Safety Goggles Safety glasses allow dust entry from the top/sides. Goggles seal the orbital area, preventing hygroscopic dust from dissolving on the cornea.
Hand Protection Nitrile (Double Gloved) Inner: 4 mil Nitrile (White). Outer: 5-8 mil Nitrile (Blue). This provides a visual indicator of breach and allows outer glove removal without exposing skin.
Body Lab Coat (High Neck) Standard cotton/poly blend. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Protocol: Safe Handling & Synthesis

This protocol integrates safety with yield optimization.

Phase 1: Preparation & Weighing
  • Environment: Equilibrate the reagent container to room temperature before opening to prevent condensation (water ruins the ester).

  • Static Control: Use an ionizing gun or anti-static weighing boat. Charged powder "jumps," leading to contamination and mass errors.

  • Transfer:

    • Open container only inside the fume hood.

    • Use a disposable spatula to avoid cross-contamination.

    • Critical Step: Re-seal the container under an inert gas stream (Nitrogen/Argon) immediately after use.

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving, add the solid to the solvent, not vice-versa, to minimize dust displacement.

  • Neutralization: If the free amine is required, treat with a tertiary base (e.g., TEA, DIPEA) at 0°C .

    • Note: The neutralization is exothermic. Failure to cool may degrade the methyl ester.

Phase 3: Decontamination & Waste
  • Glassware: Rinse with methanol before water. The ester is organic-soluble; water alone may cause clumping or slow hydrolysis.

  • Waste Stream:

    • Solid Waste: Hazardous Solid (Toxic/Irritant).

    • Liquid Waste: Organic Solvents (Halogenated if DCM is used).

Emergency Response Procedures

Accidental Release (Spill) Workflow

Spill_Response Event Powder Spill Detected Secure 1. Evacuate & Ventilate (Mark Area) Event->Secure PPE_Up 2. Don PPE (Goggles, N95, Double Gloves) Secure->PPE_Up Contain 3. Cover with Paper Towels (Dampened with Acetone) PPE_Up->Contain Collect 4. Sweep to Container (Do NOT create dust) Contain->Collect Clean 5. Wash Surface (Soap & Water) Collect->Clean

Figure 2: Step-by-step response protocol for solid reagent spills.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[1] Hold eyelids apart. The HCl salt is acidic; speed is critical to prevent corneal etching.

  • Skin Contact: Wash with soap and water.[1][2] Do not use alcohol (increases permeability).

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential for chemically induced asthma).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53487343, Methyl 3-amino-4-methylpentanoate hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-4-methylpentanoate hydrochloride
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